Physicochemical Properties & Characterization of Sodium 4-phenyl-1,3-thiazole-2-carboxylate
[1] Executive Summary Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a structural pharmacophore in the development of c-Met kinase inhibitors, antifungal...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a structural pharmacophore in the development of c-Met kinase inhibitors, antifungal agents, and non-steroidal anti-inflammatory drugs (NSAIDs). While the free acid (4-phenyl-1,3-thiazole-2-carboxylic acid) exhibits poor aqueous solubility, limiting its bioavailability, the sodium salt form significantly enhances dissolution rates and physiological compatibility.
This technical guide provides a comprehensive physicochemical profile of the compound, detailing its solubility, ionization constants (pKa), lipophilicity, and synthesis. It is designed to serve as a reference for formulation scientists and synthetic chemists optimizing thiazole-based therapeutics.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The compound consists of a 1,3-thiazole ring substituted at the C4 position with a phenyl group and at the C2 position with a carboxylate moiety. The presence of the sulfur and nitrogen atoms in the thiazole ring creates a distinct electronic environment that influences both metabolic stability and binding affinity.
Property
Specification
IUPAC Name
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Common Name
4-Phenylthiazole-2-carboxylic acid sodium salt
CAS (Free Acid)
59020-44-9
Molecular Formula
C₁₀H₆NNaO₂S
Molecular Weight
227.21 g/mol (Salt); 205.23 g/mol (Free Acid)
Appearance
White to off-white crystalline solid
Stoichiometry
1:1 (Anion:Cation)
Electronic Properties
The thiazole ring is electron-deficient at the C2 position, making the carboxylic acid relatively acidic compared to benzoic acid. The C4-phenyl ring acts as a lipophilic anchor, contributing to hydrophobic interactions in protein binding pockets.
Physicochemical Profiling
Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Solubility & Hygroscopicity
The sodium salt transforms the hydrophobic free acid into a hydrophilic species.
Aqueous Solubility: High (>10 mg/mL in PBS pH 7.4). The ionic nature of the carboxylate disrupts the crystal lattice energy more effectively than the hydrogen-bonded dimer network of the free acid.
Organic Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Insoluble in non-polar solvents (Hexane, Toluene).
Hygroscopicity: The salt form is moderately hygroscopic. It requires storage under desiccant at -20°C to prevent deliquescence, which can complicate solid-state handling.
Ionization Constant (pKa)
The pKa of the conjugate acid (4-phenyl-1,3-thiazole-2-carboxylic acid) is a defining parameter for its biodistribution.
Experimental pKa: ~2.8 – 3.0
Mechanistic Insight: The adjacent nitrogen and sulfur atoms in the thiazole ring exert an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion more effectively than in a benzene ring. Consequently, at physiological pH (7.4), the compound exists almost exclusively (>99.9%) in its ionized carboxylate form.
Lipophilicity (LogP vs. LogD)
Lipophilicity drives membrane permeability.
Parameter
Value
Interpretation
LogP (Free Acid)
2.5 – 2.9
Moderate lipophilicity; good passive permeability potential for the uncharged species.
LogD (pH 7.4)
-0.5 – 0.5
Low distribution coefficient due to ionization. Permeability at neutral pH may be limited unless mediated by transporters.
Synthesis & Characterization Workflow
The synthesis of the sodium salt typically proceeds via the Hantzsch thiazole synthesis of the ethyl ester precursor, followed by alkaline hydrolysis. This route ensures high regioselectivity.
Synthetic Pathway Visualization
Caption: Step-wise synthesis from thiooxamate precursors to the final sodium salt.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-phenylthiazole-2-carboxylate
Reagents: Dissolve Ethyl thiooxamate (1.0 eq) and 2-Bromoacetophenone (1.0 eq) in anhydrous Ethanol (10 mL/g).
Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
Workup: Cool to room temperature. The ester often precipitates as a solid. If not, concentrate in vacuo.
Purification: Recrystallize from Ethanol to yield the intermediate ester.
Step 2: Hydrolysis to Sodium Salt
Hydrolysis: Suspend the ester in Methanol. Add 1.05 equivalents of 1M NaOH aqueous solution dropwise.
Reaction: Stir at ambient temperature for 2 hours. The solid should dissolve as the salt forms.
Isolation: Concentrate the solution to remove Methanol. Lyophilize the remaining aqueous phase to obtain the Sodium 4-phenyl-1,3-thiazole-2-carboxylate as a white powder.
Thermal: The salt is stable up to ~250°C but may decarboxylate at higher temperatures to form 4-phenylthiazole.
Hydrolytic: Stable in aqueous solution at neutral and basic pH. Under strongly acidic conditions (pH < 2), the free acid precipitates.
Photostability: Thiazoles can be sensitive to UV light; store in amber vials.
Biological Relevance
The 4-phenyl-thiazole moiety is a "privileged structure" in drug discovery.
Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases like c-Met.
Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism by CYP450 enzymes compared to furan or thiophene analogs, improving the drug's half-life.
References
Physicochemical Properties of Thiazoles:
Title: "Thiazole, 4-phenyl- | C9H7NS | CID 74581"
Source: PubChem (National Library of Medicine)
URL:[2][Link]
Biological Activity of Phenylthiazoles:
Title: "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives"
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Taylor & Francis)
URL:[Link][3]
Molecular structure and weight of Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Technical Monograph: Physicochemical Profiling and Synthetic Utility of Sodium 4-phenyl-1,3-thiazole-2-carboxylate Part 1: Executive Summary & Molecular Identity Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a functional...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Physicochemical Profiling and Synthetic Utility of Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Part 1: Executive Summary & Molecular Identity
Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a functionalized heteroaromatic salt derived from its parent compound, 4-phenyl-1,3-thiazole-2-carboxylic acid (CAS: 59020-44-9). Within medicinal chemistry, this scaffold serves as a critical bioisostere for benzoate and salicylate derivatives, offering unique steric and electronic properties due to the thiazole ring's aromaticity and the position of the carboxylate group.
While the parent acid is the primary commercial form, the sodium salt is frequently generated in situ or isolated to enhance aqueous solubility for biological assays and formulation. This guide details the structural parameters, synthesis pathways, and quality control metrics required for its utilization in drug development.
Molecular Specifications
The following data compares the parent acid with the sodium salt to assist in stoichiometric calculations during assay preparation.
Parameter
Parent Acid
Sodium Salt (Anhydrous)
IUPAC Name
4-phenyl-1,3-thiazole-2-carboxylic acid
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
CAS Number
59020-44-9
N/A (Salt form of 59020-44-9)
Formula
Molecular Weight
205.23 g/mol
227.21 g/mol
Exact Mass
205.0197
227.0017
Solubility (Water)
Low (< 1 mg/mL)
High (> 50 mg/mL estimated)
Appearance
White to off-white crystalline powder
White hygroscopic solid
Part 2: Structural Visualization
The connectivity of the molecule is defined by a central 1,3-thiazole ring. The 2-position is substituted with a hydrophilic carboxylate group (stabilized by sodium), while the 4-position holds a lipophilic phenyl ring. This amphiphilic nature makes it a versatile scaffold for binding to enzyme active sites that possess both polar and hydrophobic pockets.
Figure 1: Structural connectivity and pharmacophore mapping of the sodium salt.
Part 3: Synthesis & Process Chemistry
The synthesis of Sodium 4-phenyl-1,3-thiazole-2-carboxylate typically follows a convergent pathway starting from
-haloketones. The most robust method is the Hantzsch Thiazole Synthesis , modified to introduce a carboxylate moiety at the C2 position.
Synthetic Pathway (De Novo)
Reaction Logic:
Cyclization: Reaction of 2-bromoacetophenone with ethyl thiooxamate forms the thiazole ring.
Hydrolysis: The ethyl ester is cleaved using a base (NaOH) to generate the salt directly.
Protocol:
Step A (Cyclization): Dissolve 2-bromoacetophenone (1.0 eq) and ethyl thiooxamate (1.1 eq) in ethanol. Reflux for 4–6 hours. The sulfur atom of the thioamide attacks the
-carbon of the ketone, followed by dehydration to close the aromatic ring.
Step B (Isolation of Ester): Cool the mixture. The intermediate ethyl 4-phenyl-1,3-thiazole-2-carboxylate often precipitates or can be extracted with ethyl acetate.
Step C (Saponification/Salification): Suspend the ester in THF/Water (1:1). Add NaOH (1.05 eq) and stir at room temperature for 2 hours.
Step D (Purification): Evaporate the organic solvent. Lyophilize the aqueous phase to obtain the sodium salt as a white solid.
Figure 2: Convergent synthesis workflow via Hantzsch cyclization and subsequent saponification.
Part 4: Structural Characterization (Quality Control)
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic markers.
Proton NMR (
H NMR)
Solvent: DMSO-d
Aromatic Phenyl: Multiplets in the range of
7.3 – 7.9 ppm (5H).
Thiazole C5-H: A characteristic singlet around
8.2 – 8.5 ppm.
Differentiation: The sodium salt will lack the broad singlet (
11-13 ppm) associated with the carboxylic acid proton (-COOH) seen in the parent compound.
Infrared Spectroscopy (FT-IR)
Carboxylate (COO-): Look for strong asymmetric stretching bands at 1550–1610 cm
and symmetric stretching at 1300–1400 cm.
Absence of Carbonyl: The shift from the ester/acid carbonyl (
1700 cm) to the carboxylate salt bands confirms successful saponification.
Mass Spectrometry (ESI-MS)
Mode: Negative Ion Mode (ESI-).
Target Ion: [M-Na]
at m/z 204.0.
Interpretation: In negative mode, the carboxylate anion (
) is detected. In positive mode, you may see the protonated parent acid [M+H] at 206.0 or the sodium adducts.
Part 5: Therapeutic Potential & Applications
Drug Discovery Context
Thiazole-2-carboxylates are structural isosteres of
-keto acids and salicylates. This specific molecule is valuable in:
Glycolate Oxidase Inhibition: The 2-carboxylate group mimics the substrate of glycolate oxidase, potentially reducing oxalate production in primary hyperoxaluria.
Anti-inflammatory Agents: As a scaffold, it shares homology with non-steroidal anti-inflammatory drugs (NSAIDs) but offers a distinct metabolic profile.
Proteomics: Used as a fragment in fragment-based drug design (FBDD) to probe binding pockets requiring an aromatic anchor (phenyl) and an ionic interaction (carboxylate).
Handling and Stability
Hygroscopicity: As a sodium salt, the compound is hygroscopic. Store in a desiccator at -20°C.
Solution Stability: Aqueous solutions are stable at neutral pH (7.4) for 24 hours but may decarboxylate under highly acidic conditions and elevated temperatures.
References
Chemical Identification: PubChem. 4-Phenyl-1,3-thiazole-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Synthetic Methodology: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton.[1][2] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Hantzsch synthesis logic).
Technical Monograph: Biological Activity of 4-Phenyl-1,3-thiazole-2-carboxylate Derivatives
Executive Summary The 4-phenyl-1,3-thiazole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, characterized by its high affinity for diverse biological targets including receptor tyrosine k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-phenyl-1,3-thiazole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, characterized by its high affinity for diverse biological targets including receptor tyrosine kinases (c-Met), bacterial DNA gyrase, and xanthine oxidase. Unlike generic heterocycles, this specific derivative allows for precise tuning of lipophilicity and electronic distribution via the C2-carboxylate and C4-phenyl vectors.[1]
This guide synthesizes the pharmacological profile of these derivatives, moving beyond basic screening data to explore the mechanistic underpinnings of their activity.[1][2][3] It is designed for researchers requiring actionable protocols for synthesis, assay development, and lead optimization.[1]
Chemical Architecture & Synthesis[4][5][6]
The core stability of the 1,3-thiazole ring, combined with the modifiable carboxylate tail at C2 and the aromatic system at C4, provides a robust platform for Structure-Activity Relationship (SAR) exploration.[1]
The most reliable route to 4-phenyl-1,3-thiazole-2-carboxylate derivatives is the Hantzsch Thiazole Synthesis. This method is preferred for its atom economy and tolerance of diverse functional groups on the phenyl ring.
Reaction Scheme Visualization:
Figure 1: The Hantzsch condensation pathway. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromopyruvate, followed by cyclization.[1]
Detailed Synthetic Methodology
Note: This protocol is optimized for gram-scale synthesis.
Reagent Prep: Dissolve Thiobenzamide (10 mmol, 1.37 g) in absolute Ethanol (20 mL) in a round-bottom flask.
Addition: Add Ethyl Bromopyruvate (11 mmol, 1.1 eq) dropwise over 10 minutes while stirring at room temperature.
Catalysis: Add anhydrous Calcium Carbonate (CaCO₃, 15 mmol) or Triethylamine to scavenge the HBr byproduct.[1]
Reaction: Reflux the mixture at 78°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The spot for thiobenzamide (low Rf) should disappear.
Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Recrystallize from hot ethanol/water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Pharmacological Profile[1][2][4][7][8][9]
Anticancer Activity
The 4-phenylthiazole-2-carboxylate derivatives function primarily as Type II Kinase Inhibitors and apoptosis inducers.
Target: c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2.
Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase, while the phenyl ring occupies the hydrophobic back pocket.[1]
Key Data: Derivatives with electron-withdrawing groups (e.g., 4-NO₂) on the phenyl ring show enhanced potency against neuroblastoma (SKNMC) and breast cancer (MCF-7) lines.
Comparative Cytotoxicity Data (IC₅₀ in µM)
Derivative (R-Group on Phenyl)
MCF-7 (Breast)
HepG2 (Liver)
SKNMC (Neuroblastoma)
Mechanism Note
Unsubstituted (H)
> 50
45.2
38.1
Baseline activity
4-Nitro (4-NO₂)
12.4
8.5
10.8
Enhanced caspase-3 activation
4-Methoxy (4-OMe)
22.1
18.3
25.4
Improved solubility, lower potency
3-Fluoro (3-F)
8.9
6.2
9.5
High metabolic stability
Antimicrobial & Antifungal
These derivatives exhibit bacteriostatic activity against Gram-positive bacteria, particularly MRSA.[1]
Mechanism: Inhibition of DNA Gyrase B (ATPase domain). The 2-carboxylate moiety is critical for interaction with the active site Arg/Glu residues.
Antifungal Potency: 2-hydrazinyl derivatives (modified carboxylates) show MIC values comparable to Fluconazole against Candida albicans.[5]
Xanthine Oxidase (XO) Inhibition
A specific derivative, 2-phenylthiazole-4-carboxylic acid (the free acid form), has been identified as a potent non-purine XO inhibitor (IC₅₀ = 48.6 nM), making it a viable scaffold for gout therapeutics.[1]
Mechanism of Action: The Apoptotic Cascade
The anticancer efficacy of these derivatives is not solely due to kinase inhibition but involves downstream activation of the intrinsic apoptotic pathway.
Figure 2: Mechanistic pathway showing dual inhibition potential. In cancer cells, the molecule inhibits c-Met, leading to Bcl-2 suppression and Caspase-3 mediated cell death.[1]
Structure-Activity Relationship (SAR)[10]
To optimize this scaffold, modifications must be strategic.[1] The following SAR map highlights the "allowable" and "forbidden" zones for substitution.[1]
Figure 3: SAR Optimization Map. The C2 carboxylate is the primary interaction point for polar residues, while the C4 phenyl ring drives hydrophobic interactions.[1]
Experimental Protocols: Biological Evaluation
MTT Cytotoxicity Assay (Standardized)
Purpose: To determine IC₅₀ values against cancer cell lines.
Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24 hours at 37°C/5% CO₂.
Treatment: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions in culture media (range: 0.1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.
Incubation: Add 100 µL of drug solution to wells. Incubate for 48 hours.
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove media carefully.[1] Add 150 µL DMSO to dissolve formazan crystals.[1] Shake for 15 mins.
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
Synthesis and cytotoxicity evaluation of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.
Source: National Institutes of Health (PMC)
URL:[Link]
Discovery of 2-phenylthiazole-4-carboxylic acid as a novel and potent scaffold for xanthine oxidase inhibition.
Source: PubMed
URL:[Link]
Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold.
Source: ResearchGate
URL:[6][7][8][9][Link]
Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action.
Source:[10] European Journal of Medicinal Chemistry (via PubMed)
URL:[Link]
Safety Data Sheet (SDS) and handling precautions for thiazole carboxylate salts
An In-depth Technical Guide to the Safe Handling of Thiazole Carboxylate Salts for Researchers, Scientists, and Drug Development Professionals Abstract Thiazole carboxylate salts represent a pivotal class of heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of Thiazole Carboxylate Salts for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole carboxylate salts represent a pivotal class of heterocyclic compounds, integral to the landscape of pharmaceutical research and development. Their structural motifs are cornerstones in the synthesis of a wide array of therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1] The inherent reactivity and biological significance of these compounds necessitate a comprehensive understanding of their safe handling and management. This guide provides a detailed framework for researchers, scientists, and drug development professionals to navigate the complexities of working with thiazole carboxylate salts, ensuring both personal safety and experimental integrity. We will delve into the critical aspects of Safety Data Sheets (SDS), appropriate personal protective equipment (PPE), emergency protocols, and best practices for storage and disposal. By integrating technical data with practical, field-proven insights, this document aims to foster a culture of safety and precision in the laboratory.
Introduction: The Significance and Hazards of Thiazole Carboxylate Salts
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2][3] Its derivatives, particularly thiazole carboxylate salts, serve as crucial intermediates in the synthesis of numerous clinically significant molecules.[4][5] These compounds are valued for their ability to engage in a variety of chemical transformations, enabling the construction of complex molecular architectures.[6] However, the very reactivity that makes them valuable can also present significant safety challenges.
The hazards associated with thiazole carboxylate salts are multifaceted and compound-specific. A thorough analysis of the available Safety Data Sheets (SDS) reveals common potential hazards including:
Skin and Eye Irritation: Many thiazole derivatives are classified as irritants, capable of causing significant discomfort and potential damage upon contact with skin and eyes.[7][8][9]
Respiratory Tract Irritation: Inhalation of dusts or aerosols of these compounds may lead to respiratory irritation.[8][10]
Harmful if Swallowed: Oral ingestion can be harmful, with some derivatives classified as acutely toxic.[11][12]
Flammability: While many are solids, some thiazole derivatives are flammable liquids, requiring careful handling away from ignition sources.[12][13]
Unknown Toxicological Properties: For many novel or research-grade compounds, the toxicological properties have not been fully investigated, demanding a cautious approach.[10]
This guide will systematically address these hazards, providing a robust framework for risk mitigation.
Deconstructing the Safety Data Sheet (SDS): A Proactive Approach
The Safety Data Sheet is the most critical document for understanding the hazards of any chemical. It is imperative to review the SDS thoroughly before beginning any work with a new thiazole carboxylate salt.
Key Sections to Scrutinize:
SDS Section
Critical Information for Thiazole Carboxylate Salts
Causality and Field Insight
Section 2: Hazard Identification
GHS classification, signal words (e.g., "Warning," "Danger"), hazard statements (e.g., "Causes serious eye irritation"), and precautionary statements.[7][9]
This is your primary alert system. The hazard statements directly inform the level of PPE required and the necessary engineering controls. For instance, a "Causes serious eye damage" statement mandates the use of chemical splash goggles and potentially a face shield.[14]
Section 4: First-Aid Measures
Instructions for immediate medical response following exposure via inhalation, skin contact, eye contact, or ingestion.[11][15][16]
Time is critical in an exposure event. Knowing the specific first-aid measures beforehand, such as the recommended duration for flushing eyes, can significantly reduce the severity of an injury.[17]
Section 5: Fire-Fighting Measures
Suitable and unsuitable extinguishing media, and specific hazards arising from the chemical during a fire (e.g., emission of toxic fumes like sulfur oxides and nitrogen oxides).[15]
Thiazole compounds contain sulfur and nitrogen, which can form highly toxic gases upon combustion. This knowledge dictates the need for self-contained breathing apparatus (SCBA) for firefighters and informs evacuation procedures.
Section 6: Accidental Release Measures
Personal precautions, protective equipment, emergency procedures, and methods for containment and cleanup.[15][16]
A small spill of a solid can often be managed by laboratory personnel with the correct PPE and spill kit materials. A large spill may necessitate evacuation and professional emergency response. The SDS provides the basis for this critical decision-making.[18]
Section 7: Handling and Storage
Precautions for safe handling, including avoiding dust formation and ignition sources, and conditions for safe storage, such as temperature and incompatibility with other materials.[16]
Improper storage can lead to degradation of the compound or create hazardous situations. For example, storing a flammable thiazole derivative near an oxidizing agent is a significant fire risk.
Section 8: Exposure Controls/Personal Protection
Occupational exposure limits (if available), appropriate engineering controls (e.g., fume hoods), and detailed specifications for personal protective equipment (PPE).[11][16]
This section is the cornerstone of your daily safety practice. It provides the blueprint for setting up your workspace and selecting the correct gloves, eye protection, and respiratory protection.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of protection, a robust PPE ensemble is mandatory when handling thiazole carboxylate salts.[19][20] The selection of PPE must be based on a thorough risk assessment informed by the SDS.[19]
Mandatory PPE Ensemble:
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[21] A face shield should be worn over goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[14]
Hand Protection: The choice of glove material is critical. Nitrile gloves are a common choice and offer good resistance to a range of chemicals, but it is essential to consult the glove manufacturer's compatibility charts for the specific thiazole carboxylate salt and any solvents being used.[14][21] Gloves should be inspected for any signs of degradation before and during use and changed frequently.[16]
Body Protection: A flame-resistant lab coat is essential.[21] For larger scale operations or when handling highly hazardous materials, chemical-resistant aprons or coveralls may be necessary.[22]
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[23] If a fume hood is not feasible or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with the appropriate cartridges is required.[16][21]
Experimental Workflow: Integrating Safety at Every Step
The following represents a generalized workflow for a synthetic procedure involving a thiazole carboxylate salt, with safety precautions integrated at each stage.
Caption: A generalized experimental workflow for handling thiazole carboxylate salts, emphasizing integrated safety measures.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[16]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][16] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.[16]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][18]
Spill Management Decision Tree:
Caption: A decision tree for managing spills of thiazole carboxylate salts.
Conclusion: Fostering a Culture of Safety
The responsible use of thiazole carboxylate salts in research and development is predicated on a deep-seated commitment to safety. This guide provides a comprehensive, yet not exhaustive, overview of the essential precautions and protocols. It is the responsibility of every researcher, scientist, and drug development professional to diligently review the specific SDS for each compound, conduct thorough risk assessments, and adhere to the principles of safe laboratory practice. By integrating these measures into our daily routines, we can continue to unlock the therapeutic potential of these remarkable compounds while ensuring the well-being of ourselves and our colleagues.
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier. Retrieved February 15, 2026, from [Link]
A CHEMISTS' GUIDE TO PPE - BYU. (n.d.). Brigham Young University. Retrieved February 15, 2026, from [Link]
Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Chemical Hazards Emergency Medical Management. Retrieved February 15, 2026, from [Link]
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved February 15, 2026, from [Link]
Thiazole-5-carboxylic acid - Hazard. (2025, October 15). US EPA. Retrieved February 15, 2026, from [Link]
Thiazole-4-Carboxylic Acid MSDS/SDS | Supplier & Distributor. (n.d.). A. B. Enterprises. Retrieved February 15, 2026, from [Link]
Thiazole | C3H3NS | CID 9256 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate. (2025, August 4). ResearchGate. Retrieved February 15, 2026, from [Link]
Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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thiazole 500 sc safety data sheet - Villa Crop Protection. (2022, June). Villa Crop Protection. Retrieved February 15, 2026, from [Link]
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One - Research journals. (2025, September 19). PLOS One. Retrieved February 15, 2026, from [Link]
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
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Common salt - Safety Data Sheet - Carl ROTH. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]
[Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)] - PubMed. (1982, February 13). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). LibreTexts Chemistry. Retrieved February 15, 2026, from [Link]
Standard Operating Procedures for Working with Organic Solvents. (n.d.). University of Prince Edward Island. Retrieved February 15, 2026, from [Link]
SAFETY DATA SHEET - AWS. (2021, March 30). American Welding Society. Retrieved February 15, 2026, from [Link]
What to do in a chemical emergency - GOV.UK. (2024, October 10). GOV.UK. Retrieved February 15, 2026, from [Link]
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022, August 30). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). ResearchGate. Retrieved February 15, 2026, from [Link]
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 15, 2026, from [Link]
Technical Whitepaper: Sodium 4-phenyl-1,3-thiazole-2-carboxylate in Medicinal Chemistry
The following technical guide provides an in-depth literature review and medicinal chemistry analysis of Sodium 4-phenyl-1,3-thiazole-2-carboxylate . Executive Summary Sodium 4-phenyl-1,3-thiazole-2-carboxylate represent...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth literature review and medicinal chemistry analysis of Sodium 4-phenyl-1,3-thiazole-2-carboxylate .
Executive Summary
Sodium 4-phenyl-1,3-thiazole-2-carboxylate represents a specific salt form of the 4-phenyl-1,3-thiazole-2-carboxylic acid scaffold—a "privileged structure" in medicinal chemistry. While often overshadowed by its aliphatic analogs (e.g., sodium dichloroacetate) or phenyl-aliphatic analogs (e.g., sodium 4-phenylbutyrate) in metabolic therapeutics, this thiazole derivative serves as a critical junction point in drug discovery.
Bioactive Scaffold: As a core pharmacophore for antimicrobial, anticancer, and anti-inflammatory agents.
Synthetic Intermediate: A versatile building block where the C2-carboxylate serves as a handle for generating amide/hydrazone libraries, while the C4-phenyl ring allows for electronic tuning via substitution.
Critical Distinction: Researchers must distinguish this compound from Sodium 4-phenylbutyrate (4-PBA). While both are sodium salts of phenyl-substituted carboxylic acids used in metabolic research, 4-PBA functions as a chemical chaperone and HDAC inhibitor, whereas the thiazole carboxylate operates through distinct heterocyclic interactions.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The sodium salt is utilized primarily to overcome the poor aqueous solubility of the free acid, enabling high-concentration stock solutions for biological assays (e.g., MIC determination, cell viability assays).
Property
Data
IUPAC Name
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Free Acid CAS
59020-44-9
Molecular Formula
C₁₀H₆NNaO₂S (Salt) / C₁₀H₇NO₂S (Acid)
Solubility
High in water (Salt); Soluble in DMSO/Ethanol (Acid)
pKa (Acid)
~3.0–3.5 (Predicted, due to electron-withdrawing thiazole ring)
The synthesis of the core scaffold relies on the Hantzsch Thiazole Synthesis , a robust cyclization protocol. The sodium salt is generated in the final step to ensure purity and stability.
Synthetic Pathway (Mechanism)
The reaction involves the condensation of phenacyl bromide (alpha-haloketone) with ethyl thiooxamate . The resulting ester is hydrolyzed and neutralized.
Figure 1: Step-wise synthesis of Sodium 4-phenyl-1,3-thiazole-2-carboxylate via Hantzsch cyclization.
Detailed Experimental Protocol
Step 1: Cyclization
Dissolve phenacyl bromide (1.0 eq) and ethyl thiooxamate (1.1 eq) in anhydrous ethanol.
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Cool to room temperature. The ethyl ester intermediate often precipitates; if not, concentrate in vacuo.
Step 2: Hydrolysis & Salting Out
Suspend the ester in 1N NaOH (2.5 eq) and heat at 60°C for 1 hour.
Purification: Acidify carefully with 1N HCl to pH 3.0. The free acid (4-phenyl-1,3-thiazole-2-carboxylic acid) will precipitate as a white/off-white solid. Filter and dry.
Salt Formation: Dissolve the purified free acid in a stoichiometric amount of 0.5M NaOH in methanol.
Evaporate the solvent and lyophilize to obtain the sodium salt as a water-soluble powder.
Pharmacological Applications & SAR
Structure-Activity Relationship (SAR)
The 4-phenyl-1,3-thiazole-2-carboxylate scaffold acts as a template. The biological activity is modulated by substitutions at two key positions:[2]
Amide/Hydrazone Derivatives: High potency.[3] Conversion to carboxamides creates inhibitors for kinases (e.g., c-Met) and enzymes like COX/LOX.
Position C4 (Phenyl Ring):
Para-substitution (e.g., -Cl, -OMe): Critical for lipophilicity and binding affinity in hydrophobic pockets of target proteins (e.g., DAAO, PDK).
Biological Targets
A. Antimicrobial Activity
The free acid and its simple esters exhibit moderate bacteriostatic activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.). The mechanism is hypothesized to involve the inhibition of bacterial metabolic enzymes that process alpha-keto acids, given the structural similarity of the thiazole-2-carboxylate to pyruvate.
B. Metabolic Modulation (Mitochondrial Targets)
Similar to dichloroacetate (DCA) and phenylbutyrate, small aromatic carboxylates can act as inhibitors of Pyruvate Dehydrogenase Kinase (PDK) .
Mechanism: Inhibition of PDK prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDH).[4][5]
Result: This forces cells to shift from glycolysis (Warburg effect) to oxidative phosphorylation.
Note: While 4-phenyl-1,3-thiazole-2-carboxylate is less potent than DCA, it serves as a lipophilic lead for developing "mitocans" (mitochondria-targeting anticancer agents).
C. Plant Growth Regulation
Research indicates that certain thiazole-2-carboxylic acid derivatives possess auxin-like activity, promoting root development and seed yield in crops like rapeseed. The sodium salt is the preferred delivery vehicle for these agricultural applications due to soil/hydroponic solubility.
CAS number and chemical identifiers for Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Executive Summary & Core Identifiers Status: The sodium salt form (Sodium 4-phenyl-1,3-thiazole-2-carboxylate ) is frequently generated in situ or custom-synthesized in pharmaceutical research and does not currently poss...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Identifiers
Status: The sodium salt form (Sodium 4-phenyl-1,3-thiazole-2-carboxylate ) is frequently generated in situ or custom-synthesized in pharmaceutical research and does not currently possess a widely established, unique CAS registry number in public chemical databases.
Researchers must utilize the Parent Acid CAS number for procurement and regulatory filing, followed by a stoichiometric conversion protocol.
Chemical Identity Table[1][2]
Feature
Parent Acid (Precursor)
Sodium Salt (Target)
Common Name
4-Phenyl-1,3-thiazole-2-carboxylic acid
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
CAS Number
59020-44-9 [1]
Not Assigned / Use Parent CAS
Molecular Formula
C₁₀H₇NO₂S
C₁₀H₆NNaO₂S
Molecular Weight
205.23 g/mol
227.21 g/mol
IUPAC Name
4-phenyl-1,3-thiazole-2-carboxylic acid
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
SMILES
OC(=O)c1nc(cs1)-c2ccccc2
[Na+].[O-]C(=O)c1nc(cs1)-c2ccccc2
InChI Key
ORSGNNVYFOPYKB-UHFFFAOYSA-N
Salt specific key varies by hydration
Critical Warning - Isomer Confusion:
Do not confuse this compound with its isomer, 2-phenylthiazole-4-carboxylic acid (CAS: 7113-10-2). The position of the phenyl group (C4 vs. C2) and the carboxylate (C2 vs. C4) drastically alters biological activity and solubility profiles [2]. Always verify the substitution pattern using 1H-NMR.
Technical Deep Dive: The "Isomer Trap"
In medicinal chemistry, the thiazole scaffold is a privileged structure.[1][2] However, the regiochemistry is often mislabeled in vendor catalogs.
Target Compound (4-phenyl-1,3-thiazole-2-carboxylate): The phenyl ring is attached to Carbon-4. The carboxylate is at Carbon-2 (between the Sulfur and Nitrogen). This position (C2) is significantly more acidic and reactive due to the electron-withdrawing nature of the adjacent heteroatoms.
Common Imposter (2-phenyl-1,3-thiazole-4-carboxylate): Here, the phenyl is at C2. This isomer is thermodynamically more stable but possesses different binding kinetics in protein-ligand interactions.
Verification Protocol (Self-Validating)
To ensure you have the correct starting material (CAS 59020-44-9) before generating the salt:
Run 1H-NMR (DMSO-d6): Look for the thiazole proton singlet.
Diagnostic Shift: In the 4-phenyl isomer (Target), the thiazole ring proton is at C5 . It typically appears as a sharp singlet around 8.2–8.5 ppm .
Differentiation: If the phenyl is at C2 (Imposter), the thiazole proton is at C5 but the chemical environment is different; however, the key is the 13C-NMR . The C2 carbon (amidinal) in the target acid appears significantly downfield (~160-170 ppm) compared to C4/C5 carbons.
Bench Protocol: Synthesis of the Sodium Salt
Since the sodium salt is rarely sold directly, it must be prepared from the parent acid (CAS 59020-44-9) to ensure high solubility for biological assays (e.g., cell culture, enzyme inhibition).
Base: Sodium Bicarbonate (NaHCO₃) (1.0 eq) [Preferred over NaOH to prevent decarboxylation]
Solvent: Methanol (HPLC Grade) / Water (Milli-Q)
Step-by-Step Workflow
Slurry Formation: Suspend 205 mg (1 mmol) of the parent acid in 5 mL of Methanol. The acid will likely not dissolve completely.
Neutralization: Prepare a solution of 84 mg (1 mmol) NaHCO₃ in 2 mL water. Add this dropwise to the methanol slurry while stirring at Room Temperature (25°C).
Observation: Effervescence (CO₂ release) indicates reaction progress. The solution should become clear as the salt forms.
Equilibration: Stir for 30 minutes after gas evolution ceases.
Solvent Removal: Remove Methanol under reduced pressure (Rotavap) at 40°C.
Lyophilization: Freeze the remaining aqueous solution and lyophilize for 24 hours to obtain the Sodium 4-phenyl-1,3-thiazole-2-carboxylate as a white, fluffy solid.
Quality Control (Self-Validation)
Solubility Check: The resulting solid must be freely soluble in water (>10 mg/mL). If turbidity persists, the conversion was incomplete.
pH Check: Dissolve 10 mg in 1 mL water. The pH should be neutral to slightly basic (7.0 – 8.0). If pH < 6.0, residual acid remains.
Visualizations
Diagram 1: Synthesis & Logic Flow
This diagram illustrates the conversion pathway and the critical decision points for researchers choosing between the acid and salt forms.
Caption: Stoichiometric conversion of the commercially available parent acid to the bioactive sodium salt.
Diagram 2: Isomer Differentiation (The Safety Check)
Visualizing the structural difference to prevent procurement errors.
Caption: Decision tree to verify the correct regiochemistry of the starting material.
Biological Context & Application
The 4-phenyl-1,3-thiazole-2-carboxylate scaffold is a bio-isostere often used to replace unstable amide or ester linkages in drug discovery.
Solubility: The parent acid (CAS 59020-44-9) has poor aqueous solubility (< 0.1 mg/mL), making it unsuitable for high-throughput screening (HTS) or intravenous formulation. The sodium salt increases solubility by >100-fold [3].
Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism by Cytochrome P450 enzymes compared to furan or thiophene analogs, making it a robust scaffold for lead optimization.
Mechanism: Derivatives of this carboxylate are often explored as inhibitors of specific metalloenzymes, where the carboxylate group coordinates with the metal center (e.g., Zinc or Iron) in the enzyme active site.
References
PubChem. (n.d.).[3] Compound Summary: 4-phenyl-1,3-thiazole-2-carboxylic acid.[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Thiazole Carboxylate Derivatives as Modulators of Metabolic Pathways: A Technical Guide for Drug Discovery Professionals
Abstract The thiazole carboxylate scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a spectrum of metabolic enzymes implicated in various pathological...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazole carboxylate scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a spectrum of metabolic enzymes implicated in various pathological conditions. This technical guide provides an in-depth exploration of thiazole carboxylate derivatives as metabolic inhibitors, moving beyond a mere cataloging of compounds to a nuanced discussion of their mechanism of action, the rationale behind their design, and the experimental frameworks for their characterization. We will delve into specific examples of their utility as inhibitors of key metabolic enzymes, including monoacylglycerol lipase (MAGL) and cyclooxygenase (COX), providing detailed protocols and data interpretation strategies for researchers in drug development. This guide is intended to serve as a comprehensive resource for scientists aiming to leverage the therapeutic potential of this promising class of molecules.
Introduction: The Thiazole Carboxylate Moiety as a Versatile Pharmacophore
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which imparts a unique combination of electronic and steric properties.[1] This scaffold is a common feature in a number of clinically approved drugs and a plethora of biologically active compounds.[1] The incorporation of a carboxylate group onto the thiazole ring provides a critical handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. Derivatives of 4-phenyl-1,3-thiazole-2-carboxylic acid, for instance, are recognized for their chemical reactivity and as key building blocks in the synthesis of pharmaceuticals.[2] The inherent stability of the thiazole ring, coupled with the diverse synthetic possibilities for its functionalization, makes thiazole carboxylate derivatives a highly attractive starting point for the development of novel metabolic inhibitors.[2]
Targeting Lipid Metabolism: Thiazole-5-Carboxylate Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4] In cancer cells, MAGL activity is often dysregulated, leading to increased production of pro-tumorigenic signaling lipids.[3][4] Consequently, the development of potent and selective MAGL inhibitors is a promising therapeutic strategy.
Mechanism of Action and Structural Insights
Thiazole-5-carboxylate derivatives have emerged as a potent class of MAGL inhibitors.[3][4] The thiazole core acts as a scaffold to position key pharmacophoric elements within the active site of MAGL. Molecular docking studies suggest that these inhibitors form crucial interactions with key residues, leading to the blockade of substrate access and enzymatic activity.
Quantitative Assessment of MAGL Inhibition
The potency of MAGL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. A summary of the inhibitory activity of representative thiazole-5-carboxylate derivatives against MAGL is presented below.
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
Test compounds (dissolved in DMSO)
96-well black microplate
Fluorescence plate reader
Procedure:
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
In a 96-well plate, add 50 µL of the test compound dilutions or vehicle control (assay buffer with DMSO).
Add 25 µL of human recombinant MAGL to each well and incubate for 15 minutes at 37°C.
Initiate the reaction by adding 25 µL of the fluorogenic MAGL substrate.
Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes at 37°C.
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
Plot the percentage of MAGL inhibition versus the logarithm of the test compound concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Logical Workflow for MAGL Inhibitor Characterization
Caption: Workflow for the characterization of novel MAGL inhibitors.
Targeting Inflammatory Pathways: Thiazole Carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[5] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its overexpression is associated with inflammation and various cancers.[5] Therefore, selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
Rationale for Thiazole Carboxamides as COX Inhibitors
The thiazole carboxamide scaffold has been successfully employed to design potent COX inhibitors.[5][6] The carboxamide linkage provides a key hydrogen bonding motif that can interact with the active site of COX enzymes. The phenyl and thiazole rings can be substituted to optimize potency and selectivity for COX-2 over COX-1.
Quantitative Analysis of COX Inhibition
The inhibitory activity and selectivity of thiazole carboxamide derivatives against COX-1 and COX-2 are crucial parameters for their therapeutic potential.
Caption: Inhibition of the COX pathway by thiazole carboxamide derivatives.
Broader Applications and Future Directions
The versatility of the thiazole carboxylate scaffold extends beyond MAGL and COX inhibition. Derivatives have shown promise as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), offering a novel approach for pain management.[7] Furthermore, various 4-phenyl-1,3-thiazole derivatives have demonstrated a wide range of biological activities, including antifungal and antileishmanial properties.[8][9][10]
The future development of thiazole carboxylate-based metabolic inhibitors will likely focus on:
Improving selectivity: Fine-tuning the substitution patterns on the thiazole and phenyl rings to achieve higher selectivity for the target enzyme, thereby minimizing off-target effects.
Multi-target inhibitors: Designing single molecules that can modulate multiple nodes within a disease-associated metabolic network.
Optimizing pharmacokinetic properties: Enhancing drug-like properties such as oral bioavailability and metabolic stability through medicinal chemistry approaches.
Conclusion
Sodium 4-phenyl-1,3-thiazole-2-carboxylate and its derivatives represent a rich source of inspiration for the design of novel metabolic inhibitors. Their proven ability to potently and, in some cases, selectively inhibit key enzymes in lipid metabolism and inflammatory pathways underscores their therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and advance this promising class of compounds in their drug discovery endeavors.
References
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed.
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical, Biological and Physical Sciences.
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer.
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.
Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e.
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics.
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC.
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–d..
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female r
Application Note & Protocol: Strategic Solvent Selection for the Extraction of Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Introduction Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] Its efficient extraction and purification are critical st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] Its efficient extraction and purification are critical steps in the drug development and manufacturing pipeline, directly impacting yield, purity, and overall process economics. The thiazole moiety is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[2] This guide provides a comprehensive framework for selecting an optimal solvent system for the extraction of this target molecule, grounded in the principles of liquid-liquid extraction (LLE). We will explore the underlying chemical principles, compare various solvent systems, and provide detailed, actionable protocols for researchers and process chemists.
The core of this application note is to elucidate the causal relationships behind solvent choice, moving beyond a simple recitation of steps to a deeper understanding of the extraction mechanism.
I. Foundational Principles of Solvent Selection for Ionizable Compounds
Liquid-liquid extraction operates on the principle of differential solubility of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3][4] For an ionizable compound like sodium 4-phenyl-1,3-thiazole-2-carboxylate, the pH of the aqueous phase is the most critical parameter governing its partitioning behavior.
The target molecule exists in two forms depending on the pH: the water-soluble sodium salt (the carboxylate anion) and the less polar free carboxylic acid.
At Neutral to High pH: The compound exists as the sodium salt, dissociated into the carboxylate anion and a sodium cation. In this form, it is highly polar and preferentially soluble in aqueous solutions.
At Acidic pH: Protonation of the carboxylate group yields the neutral 4-phenyl-1,3-thiazole-2-carboxylic acid. This form is significantly less polar and will partition into an appropriate organic solvent. For effective extraction of an acidic compound into an organic phase, the pH of the aqueous solution should be adjusted to at least two units below the pKa of the acid.[5]
The selection of an organic solvent is therefore intrinsically linked to the extraction strategy. Key solvent properties to consider include:
Polarity: The polarity of the solvent should be matched to the polarity of the target analyte.[5]
Immiscibility with Water: The solvent must form a distinct phase with the aqueous solution for effective separation.
Boiling Point: A lower boiling point facilitates easier removal of the solvent post-extraction.
Selectivity: The solvent should ideally dissolve the target compound while leaving impurities behind.
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are crucial considerations in modern process chemistry.
II. Strategic Approaches to Extraction
There are two primary strategies for the extraction of sodium 4-phenyl-1,3-thiazole-2-carboxylate from an aqueous solution:
Direct Extraction of the Salt (Ion-Pair Extraction): This less common approach involves extracting the ionic salt directly into an organic phase. This typically requires a specialized solvent system, often involving a phase-transfer catalyst or an ion-pairing agent, to shuttle the charged species into the non-polar environment.
Extraction via pH Adjustment (Acid-Base Extraction): This is the most common and generally most effective method. It involves the in-situ conversion of the sodium salt to its corresponding free carboxylic acid by acidifying the aqueous solution. The neutral carboxylic acid can then be readily extracted into a suitable organic solvent.
This guide will focus on the more robust and widely applicable pH adjustment strategy.
III. Comparative Analysis of Solvent Systems
The choice of organic solvent for extracting the free acid form (4-phenyl-1,3-thiazole-2-carboxylic acid) is critical. Below is a comparative table of potential solvents.
Solvent
Polarity Index
Boiling Point (°C)
Water Solubility
Advantages
Disadvantages
Ethyl Acetate
4.4
77.1
8.3 g/100 mL
Good solvency for moderately polar compounds, relatively low toxicity, easy to evaporate.[6]
Moderate water solubility can lead to emulsions and lower recovery.
Dichloromethane (DCM)
3.1
39.6
1.3 g/100 mL
Excellent solvency for a wide range of organic compounds, high density allows for easy separation of the bottom layer.
Toxic and a suspected carcinogen, environmentally persistent.
Methyl tert-Butyl Ether (MTBE)
2.5
55.2
4.8 g/100 mL
Low peroxide-forming tendency compared to other ethers, good phase separation.
Relatively high water solubility, potential environmental concerns.
Toluene
2.4
110.6
0.05 g/100 mL
Low water solubility, good for less polar compounds.
High boiling point makes it difficult to remove, neurotoxin.
n-Butanol
4.0
117.7
7.7 g/100 mL
Can dissolve both polar and non-polar compounds, can break up emulsions.
High boiling point, significant water solubility.
Recommendation: For initial laboratory-scale extractions, ethyl acetate often provides the best balance of efficacy, safety, and ease of use. Its moderate polarity is well-suited for the 4-phenyl-1,3-thiazole-2-carboxylic acid molecule.
IV. Experimental Protocols
Protocol 1: Small-Scale Extraction of 4-phenyl-1,3-thiazole-2-carboxylic acid
This protocol is designed for purifying small quantities of the target compound, for example, after a chemical reaction.
Preparation: Place the aqueous solution of sodium 4-phenyl-1,3-thiazole-2-carboxylate into a separatory funnel.
Acidification: Slowly add 1 M HCl dropwise while swirling the funnel. Periodically check the pH of the aqueous layer. Continue adding acid until the pH is approximately 2. A fine precipitate of the free carboxylic acid may form.
First Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes with periodic venting.
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Drain the upper organic layer into a separate flask labeled "Organic Extract 1".
Second Extraction: Return the aqueous layer to the separatory funnel and add a fresh portion of ethyl acetate (approximately half the initial volume). Repeat the shaking and separation steps.
Combine and Wash: Combine the second organic extract with the first. Wash the combined organic layers with a small portion of brine to remove residual water and inorganic salts. Allow the layers to separate and discard the aqueous brine layer.
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to the solution and swirl. The drying agent should move freely when the solution is dry.
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the ethyl acetate using a rotary evaporator to yield the purified 4-phenyl-1,3-thiazole-2-carboxylic acid.
Protocol 2: Enhancing Recovery with the Salting-Out Effect
For instances where the target compound has some residual water solubility or to maximize recovery, a salting-out step can be incorporated.
Procedure Modification:
After the acidification step (Protocol 1, Step 2), add solid sodium chloride or a saturated brine solution to the aqueous phase until it is saturated. This will decrease the solubility of the organic acid in the aqueous phase and drive it into the organic solvent during extraction.[5] Proceed with the extraction as described above.
V. Visualization of the Extraction Workflow
The following diagram illustrates the logical flow of the extraction process via pH adjustment.
Caption: Workflow for the extraction of 4-phenyl-1,3-thiazole-2-carboxylic acid.
VI. Troubleshooting and Advanced Considerations
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine, gentle swirling, or passing the mixture through a bed of celite.
Back Extraction for Higher Purity: For even greater purity, a back extraction can be performed.[7] After the initial extraction into the organic solvent, the compound can be re-extracted into a fresh aqueous solution with a high pH (e.g., using a dilute sodium bicarbonate solution). This will convert the acid back to its salt form, leaving non-acidic impurities in the organic layer. The purified aqueous layer can then be re-acidified and extracted again.
Alternative Solvent Systems: In cases where ethyl acetate is not suitable, other solvents like a mixture of toluene and an alcohol (e.g., isopropanol) can be considered, though solvent removal becomes more complex.
Reactive Extraction: For industrial-scale processes, reactive extraction using tertiary amines like tri-n-octylamine in a non-polar diluent can be highly efficient for recovering carboxylic acids.[8][9][10] This method, however, requires an additional step to recover the acid from the amine complex.
VII. Conclusion
The successful extraction of sodium 4-phenyl-1,3-thiazole-2-carboxylate is predicated on a sound understanding of its acid-base chemistry. By converting the highly polar salt to its less polar free acid form through pH adjustment, efficient partitioning into a suitable organic solvent like ethyl acetate can be achieved. The protocols and principles outlined in this guide provide a robust starting point for developing and optimizing the extraction of this and similar ionizable pharmaceutical intermediates. Careful consideration of solvent properties, combined with techniques like the salting-out effect and back extraction, will enable researchers to achieve high purity and yield in their purification processes.
References
Overview of Liquid-Liquid Extraction (LLE)
Liquid–liquid extraction. Wikipedia.
Processes for preparing thiazole carboxylic acids.
Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. PubMed.
Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews.
API Extraction Techniques Best Practices and Methods.
Liquid-Liquid Extraction: An Overview. Syrris.
All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. K-Jhil.
Solvent Optimization. COSMO-RS 2025.
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
Liquid-Liquid Extraction Techniques Principles and Optimis
Optimization of Solvent Chasing in API Manufacturing Process: Constant Volume Distill
DIRECT CONVERSION OF CARBOXYLATE SALTS TO CARBOXYLIC ACIDS VIA REACTIVE EXTRACTION. CORE.
Solvent optimization for liquid-liquid extraction with AMS COSMO-RS. YouTube.
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
Solvent equilibriums for extraction of carboxylic acids from water.
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents.
Improving aqueous solubility of Sodium 4-phenyl-1,3-thiazole-2-carboxylate in buffers
Welcome, researchers and formulation scientists. This guide provides in-depth technical support for addressing a common challenge encountered in the laboratory: achieving and maintaining the desired aqueous solubility of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and formulation scientists. This guide provides in-depth technical support for addressing a common challenge encountered in the laboratory: achieving and maintaining the desired aqueous solubility of Sodium 4-phenyl-1,3-thiazole-2-carboxylate in buffered solutions. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the solubility of your compound. A solid grasp of these concepts is the foundation for effective troubleshooting.
Q1: What are the fundamental properties of Sodium 4-phenyl-1,3-thiazole-2-carboxylate that dictate its behavior in aqueous solutions?
Sodium 4-phenyl-1,3-thiazole-2-carboxylate is the salt of a weak acid, 4-phenyl-1,3-thiazole-2-carboxylic acid[1]. Its solubility is a interplay between its ionic and molecular characteristics.
Ionic Character : The sodium carboxylate group (-COO⁻Na⁺) is ionic and thus inherently hydrophilic, promoting solubility in water[2][3].
Molecular Structure : The molecule also possesses a nonpolar phenyl ring and a thiazole core, which contribute to its lipophilic (hydrophobic) nature. This part of the molecule prefers non-aqueous environments.
Solubility Balance : The overall aqueous solubility depends on the balance between the hydrophilic carboxylate group and the lipophilic phenyl-thiazole scaffold. While the salt form is generally water-soluble, its concentration limit can be influenced by factors that affect this balance[4].
Q2: How does the pH of my buffer fundamentally control the compound's solubility?
The pH of the solution is the most critical factor controlling the solubility of this compound. The relationship is governed by the equilibrium between the ionized (soluble) form and the non-ionized (poorly soluble) form, as described by the Henderson-Hasselbalch equation[5][6][7].
The Equilibrium : Sodium 4-phenyl-1,3-thiazole-2-carboxylate exists as the soluble carboxylate anion (A⁻) in solution. If the pH of the buffer is lowered (becomes more acidic), protons (H⁺) in the solution will react with the carboxylate anion to form the neutral carboxylic acid (HA)[8].
Precipitation Risk : This neutral carboxylic acid form is significantly less soluble in water due to the loss of the ionic charge and the dominance of its lipophilic character. When the concentration of the neutral acid exceeds its intrinsic solubility limit, it will precipitate out of the solution.
The pKa of the parent carboxylic acid is the pH at which 50% of the compound is in the ionized form and 50% is in the non-ionized form. To maintain solubility, it is crucial to formulate your buffer at a pH significantly above the pKa of the parent acid.
Caption: pH-dependent equilibrium of the compound.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct answers and solutions to specific problems you may encounter during your experiments.
Q3: Issue - My compound dissolved initially, but then precipitated after I added it to my phosphate buffer. What's happening?
This is a classic pH-related solubility problem. The likely cause is that the final pH of your solution is at or below the pKa of the compound's parent acid, causing it to convert to its insoluble form.
Troubleshooting Workflow:
Verify Final pH : Measure the pH of the final solution after the compound has been added. Do not assume the buffer's initial pH is unchanged. The addition of your compound, especially at high concentrations, can slightly alter the final pH.
Consult pKa : The pKa of a carboxylic acid like this is typically in the range of 3-5. If your final pH is in or below this range, you have identified the problem.
Corrective Action : The solution is to use a buffer system that maintains a pH at least 1.5 to 2 units higher than the compound's pKa. For example, if the pKa is 4.0, a buffer at pH 6.0 or higher is recommended to ensure the compound remains fully ionized and soluble.
Caption: Diagnostic workflow for precipitation issues.
Q4: Issue - I'm using a high-concentration sodium phosphate buffer at a suitable pH, but my solubility is still lower than expected. Could this be a "common ion effect"?
Yes, this is a strong possibility. The common ion effect can reduce the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt[9][10][11].
Mechanism : Your compound is a sodium salt (Sodium 4-phenyl-1,3-thiazole-2-carboxylate). Your buffer is also a sodium salt (sodium phosphate). According to Le Chatelier's principle, adding a high concentration of a "common ion" (Na⁺) from the buffer will shift the dissolution equilibrium to the left, favoring the solid, undissolved state of your compound, thereby decreasing its overall solubility[12][13].
Compound-Na(s) ⇌ Compound⁻(aq) + Na⁺(aq)
(Adding Na⁺ from the buffer shifts the equilibrium to the left)
Solution :
Switch the Cation : Replace your sodium phosphate buffer with a potassium phosphate buffer. Potassium is not a common ion and will not suppress solubility in the same way.
Change the Buffer System : If possible, switch to a different buffer system that does not contain a common ion, such as HEPES or Tris, ensuring the pH is still appropriate.
Section 3: Experimental Protocols for Solubility Enhancement
If optimizing pH and avoiding common ions is insufficient for your required concentration, several formulation strategies can be employed.[14]
Protocol 1: Utilizing Co-solvents to Increase Solubility
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system[][16][17].
Objective : To determine an effective co-solvent and its optimal concentration.
Materials :
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Aqueous buffer of choice (e.g., 50 mM Potassium Phosphate, pH 7.4)
Prepare Co-solvent/Buffer Mixtures : Prepare a series of 10 mL buffer solutions containing different percentages (v/v) of a co-solvent. Start with 5%, 10%, and 20% for each co-solvent.
Determine Saturation Solubility :
Add an excess amount of the compound to each co-solvent/buffer mixture.
Stir the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
After 24 hours, visually confirm that excess solid remains.
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Analyze Data : Compare the saturation solubility achieved with each co-solvent and concentration to identify the most effective system.
Causality : Co-solvents work by disrupting the hydrogen bonding network of water, making the environment more favorable for the lipophilic phenyl-thiazole portion of the molecule, thus increasing its solubility[][17].
Protocol 2: Employing Cyclodextrins for Complexation-Based Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that has significantly higher aqueous solubility[18][19][20].
Objective : To enhance solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials :
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Aqueous buffer of choice (e.g., 50 mM Potassium Phosphate, pH 7.4)
Methodology :
Prepare HP-β-CD Stock Solution : Prepare a 40% (w/v) solution of HP-β-CD in your chosen buffer. This may require gentle warming and stirring to fully dissolve.
Phase Solubility Study :
Prepare a series of solutions with increasing concentrations of HP-β-CD in your buffer (e.g., 0%, 2%, 5%, 10%, 20% w/v).
Add an excess amount of the compound to each solution.
Equilibrate the samples by stirring at a constant temperature for 24-48 hours.
Filter the samples (0.22 µm) and analyze the concentration of the dissolved compound by HPLC-UV.
Data Analysis : Plot the solubility of the compound as a function of HP-β-CD concentration. A linear increase typically indicates the formation of a soluble 1:1 complex. This plot can be used to determine the required concentration of HP-β-CD to achieve your target compound concentration.
Causality : The hydrophobic phenyl-thiazole moiety of the compound fits into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the insoluble part of the drug and rendering the entire complex soluble[19].
The appropriate strategy depends on the required concentration, the experimental context, and downstream applications.
Strategy
Mechanism of Action
Typical Concentration
Pros
Cons
pH Adjustment
Increases the fraction of the ionized, soluble form of the compound.[][21]
pH > (pKa + 1.5)
Simple, effective, minimal additives.
Limited to a specific pH range; may not be suitable for all biological assays.
Co-solvents
Reduces solvent polarity, making the environment more favorable for the solute.[22][23]
5-40% v/v
Can provide a significant solubility boost.
May impact biological assay performance or cell viability; risk of precipitation upon dilution.[23]
Cyclodextrins
Forms a soluble host-guest inclusion complex by encapsulating the hydrophobic part of the molecule.[18]
5-40% w/v
High solubilization potential; generally well-tolerated in vitro.[24]
Can be viscous at high concentrations; may interfere with assays involving ligand-receptor binding.
Surfactants
Form micelles that encapsulate the drug above the Critical Micelle Concentration (CMC).[25][26]
> CMC
Highly effective for very hydrophobic compounds.
Can disrupt cell membranes; may interfere with protein assays.[21][27]
References
Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering.
AP Chemistry CHAPTER 17- Buffers and Ksp 17.1 The Common Ion Effect 17. 2 Buffered Solutions.
Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation.
Common ion effect and buffers. Khan Academy.
Common Ion Effect and Buffer Solutions. MeritHub.
Common Ion Effect And Its Use In Laboratory Separations. Jack Westin.
Why is sodium carboxylate salt so soluble?. Quora.
Strategies for improving hydrophobic drugs solubility and bioavailability.
pH Adjustment and Co-Solvent Optimization. BOC Sciences.
pKa values in solubility determination using the Henderson- Hasselbalch equation.
Drug Solubility: Importance and Enhancement Techniques. PMC.
Aqueous solubility-enhancing excipient technologies: a review of recent developments.
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
Methods of solubility enhancements. Slideshare.
Crystalline Molecular Complexes Generated between Surfactants and Various Additive Compounds. j-stage.
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles. PubMed.
Solubility enhancement techniques: A comprehensive review.
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
Troubleshooting degradation of Sodium 4-phenyl-1,3-thiazole-2-carboxylate in acidic pH
Welcome to the technical support resource for Sodium 4-phenyl-1,3-thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for Sodium 4-phenyl-1,3-thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand the stability of this compound, particularly its degradation in acidic environments. Our goal is to provide you with the causal insights and practical methodologies necessary to ensure the integrity of your experiments and formulations.
FREQUENTLY ASKED QUESTIONS (FAQs)
Here we address the most common issues encountered when working with Sodium 4-phenyl-1,3-thiazole-2-carboxylate in acidic conditions.
Q1: I've dissolved my Sodium 4-phenyl-1,3-thiazole-2-carboxylate in an acidic buffer (pH < 4) and I'm observing a loss of the parent compound over time. What is happening?
A1: You are likely observing acid-catalyzed decarboxylation of the molecule. In an acidic environment, the carboxylate group at the 2-position of the thiazole ring becomes protonated, forming 4-phenyl-1,3-thiazole-2-carboxylic acid. This protonated form is susceptible to losing carbon dioxide (CO₂), especially with mild heating, resulting in the formation of 4-phenyl-1,3-thiazole. This is a common degradation pathway for heteroaromatic carboxylic acids.[1] The stability of thiazole derivatives can be significantly influenced by their substituents and the conditions they are exposed to.
Q2: What is the primary degradation product I should be looking for?
A2: The primary degradation product is 4-phenyl-1,3-thiazole. This is the result of the loss of the carboxyl group as CO₂ from the parent molecule. Your analytical method should be able to separate the peak of Sodium 4-phenyl-1,3-thiazole-2-carboxylate from the peak of 4-phenyl-1,3-thiazole.
Q3: My solution is showing a slight change in UV-Vis absorbance or HPLC peak area, even at a moderately acidic pH (around 5-6). Is this related?
A3: Yes, even at moderately acidic pH, the equilibrium between the salt form (carboxylate) and the protonated acid form will favor the acid to some extent. While the rate of decarboxylation will be slower than in strongly acidic conditions, it can still occur over time, leading to a gradual loss of the parent compound. The rate of this degradation is dependent on pH, temperature, and the specific buffer components.
Q4: How can I prevent or minimize this degradation in my experiments?
A4: To minimize degradation, consider the following strategies:
pH Control: If your experimental conditions allow, maintain the pH of your solution above 6. In a more neutral or basic environment, the carboxylate group will remain deprotonated and is significantly more stable against decarboxylation.
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Decarboxylation reactions are often accelerated by heat.
Use of Aprotic Solvents: If your application permits, dissolving the compound in aprotic solvents (e.g., acetonitrile, DMSO) instead of aqueous acidic buffers will prevent the acid-catalyzed degradation mechanism.
Freshly Prepared Solutions: Always use freshly prepared solutions of Sodium 4-phenyl-1,3-thiazole-2-carboxylate for your experiments to avoid using partially degraded material.
Q5: How do I confirm that decarboxylation is the cause of the degradation I am observing?
A5: To confirm decarboxylation, you will need to perform an analytical investigation. The most effective approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will allow you to:
Monitor the decrease in the mass signal corresponding to Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Detect the appearance and increase of a mass signal corresponding to the predicted degradation product, 4-phenyl-1,3-thiazole.
A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the degradation of Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the degradation of Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Understanding the Degradation Pathway
The primary degradation pathway for Sodium 4-phenyl-1,3-thiazole-2-carboxylate in acidic conditions is decarboxylation. The mechanism is initiated by the protonation of the carboxylate anion.
Visualizing the Degradation Mechanism
Caption: The acid-catalyzed decarboxylation pathway of Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Quantitative Data Summary
pH
Temperature (°C)
Expected Degradation Rate
2
50
High
2
25 (Room Temp)
Moderate
4
50
Moderate
4
25 (Room Temp)
Low
7
50
Very Low / Negligible
7
25 (Room Temp)
Very Low / Negligible
Experimental Protocols
Here are detailed protocols for conducting a forced degradation study and for the analytical determination of Sodium 4-phenyl-1,3-thiazole-2-carboxylate and its primary degradation product.
Protocol 2.1: Forced Degradation Study in Acidic Conditions
Objective: To intentionally degrade Sodium 4-phenyl-1,3-thiazole-2-carboxylate under acidic conditions to confirm the degradation pathway and produce the primary degradant for analytical method development.
Materials:
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
HPLC grade water
HPLC grade acetonitrile
Volumetric flasks
Pipettes
Heating block or water bath
pH meter
Procedure:
Prepare Stock Solution: Accurately weigh and dissolve Sodium 4-phenyl-1,3-thiazole-2-carboxylate in HPLC grade water to a final concentration of 1 mg/mL.
Acid Treatment: In a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
Incubation: Heat the solution at 50°C for 24 hours. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralization: Before analysis, neutralize each aliquot with an appropriate volume of 0.1 M NaOH to stop the degradation reaction.
Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration as the test samples.
Analysis: Analyze the control and degraded samples by HPLC-UV and/or HPLC-MS/MS as described in Protocol 2.2.
Protocol 2.2: HPLC-MS/MS Method for Analysis
Objective: To develop a stability-indicating analytical method capable of separating and quantifying Sodium 4-phenyl-1,3-thiazole-2-carboxylate and its degradation product, 4-phenyl-1,3-thiazole.
Instrumentation:
HPLC system with a UV detector
Mass Spectrometer (Triple Quadrupole or TOF recommended)
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-25 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
UV Detection: 254 nm
Mass Spectrometry Conditions (ESI+):
Ion Source: Electrospray Ionization (ESI), Positive Mode
Scan Mode: Full Scan (to identify parent and degradant masses) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Optimize other MS parameters (e.g., capillary voltage, cone voltage, gas flows) according to your specific instrument.
References
Journal of the Chemical Society, Perkin Transactions 2. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. [Link]
Technical Guide: Impurity Profiling in Sodium 4-phenyl-1,3-thiazole-2-carboxylate Synthesis
Executive Summary: The Chemistry & The Challenge The synthesis of Sodium 4-phenyl-1,3-thiazole-2-carboxylate is classically achieved via the Hantzsch Thiazole Synthesis , condensing 2-bromoacetophenone with ethyl thiooxa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemistry & The Challenge
The synthesis of Sodium 4-phenyl-1,3-thiazole-2-carboxylate is classically achieved via the Hantzsch Thiazole Synthesis , condensing 2-bromoacetophenone with ethyl thiooxamate , followed by alkaline hydrolysis.
While the Hantzsch reaction is generally robust, the 2-position carboxylate on a thiazole ring introduces a critical instability: thermal decarboxylation . Unlike 4- or 5-substituted carboxylates, thiazole-2-carboxylic acids are prone to losing
to form 4-phenylthiazole, particularly under acidic or high-thermal conditions.
This guide moves beyond basic protocols to address the specific impurity profile generated by this instability and the Hantzsch mechanism itself.
Reaction Pathway & Impurity Origins
The following diagram maps the synthesis and the specific points where impurities diverge from the main pathway.
Figure 1: Synthetic pathway illustrating the Hantzsch cyclization and the critical decarboxylation risk during the workup phase.
Impurity Library & Identification
The following table summarizes the impurities you are most likely to encounter, their relative retention times (RRT) on Reverse Phase HPLC, and their origin.
Impurity ID
Compound Name
Origin
Detection (HPLC/MS)
Troubleshooting
IMP-A
2-Hydroxyacetophenone
Hydrolysis of Starting Material (SM1)
RRT ~0.8 UV Active
Ensure SM1 is fresh. Avoid excessive water in the cyclization step initially.
IMP-B
4-Phenylthiazole
Decarboxylation of Target
RRT ~1.5 Mass: [M-44] relative to acid
CRITICAL: Maintain pH > 10 during workup. Do not heat the free acid form.
IMP-C
Ethyl Thiooxamate
Unreacted Reagent
RRT ~0.4 Polar
Use 1.05 eq of thiooxamate to drive SM1 to completion, then wash with water.
IMP-D
Phenacyl Bromide
Unreacted SM1
RRT ~1.2 Lachrymator
Monitor reaction completion by TLC. Recrystallize SM1 if yellow/degraded.
IMP-E
Sodium Bromide
Reaction By-product
RRT ~0.1 (Void Vol)High Ash Content
Requires Reverse Osmosis or specific wash protocols (see FAQ).
Technical Support: Troubleshooting & FAQs
Category 1: Stability & Decarboxylation
Q: My LC-MS shows a major peak with a mass of 161 (M+H), but the target mass is 205 (acid form). What happened?A: You have generated Impurity B (4-phenylthiazole) via decarboxylation.
The Cause: Thiazole-2-carboxylic acids are inherently unstable. If you acidified the reaction mixture to precipitate the free acid and then dried it with heat (e.g., vacuum oven >40°C), the compound spontaneously lost
[1].
The Fix:
Avoid Acidification: Isolate the product directly as the Sodium Salt.
Lyophilization: If you must dry the salt, use lyophilization (freeze-drying) rather than heat.
Cold Saponification: Perform the ester hydrolysis at 0–5°C, not reflux.
Q: Can I store the free acid form of the product?A:No. The free acid (4-phenylthiazole-2-carboxylic acid) degrades at room temperature over time. Always store this compound as the Sodium or Potassium salt , which stabilizes the carboxylate group via ionic interactions.
Category 2: Reaction Optimization
Q: The product has a persistent "sweet/almond" smell and causes eye irritation. Yield is low.A: This indicates the presence of Unreacted 2-Bromoacetophenone (SM1) .
The Mechanism: 2-Bromoacetophenone is a potent lachrymator. If the Hantzsch condensation is incomplete, this material co-precipitates.
The Fix:
Stoichiometry: Ensure you are using a slight excess (1.05–1.1 eq) of Ethyl Thiooxamate.
Scavenging: After the reaction, add a small amount of thiourea (0.1 eq) and reflux for 15 mins. This converts residual phenacyl bromide into a highly polar aminothiazole that washes away easily in water.
Q: My product contains high ash content (>20%). How do I remove the inorganic salts?A: The Hantzsch reaction produces 1 equivalent of HBr (neutralized to NaBr).
The Fix: Sodium 4-phenylthiazole-2-carboxylate has different solubility dynamics than NaBr.
Protocol: Dissolve the crude salt in minimum hot ethanol (the organic salt is soluble; NaBr is sparingly soluble). Filter hot to remove NaBr. Cool to crystallize the target salt.
Category 3: Analytical Troubleshooting
Q: I see a "split peak" in the HPLC for the target compound.A: This is often an artifact of pH mismatch in your mobile phase.
The Science: The pKa of the thiazole nitrogen and the carboxylate creates a zwitterionic equilibrium. If your mobile phase pH is near the pKa (~2-3 for the acid), the species toggles between ionized and neutral forms on the column.
The Fix: Use a buffered mobile phase.
Recommended: 10mM Ammonium Acetate (pH 7.0) : Acetonitrile. This keeps the molecule fully deprotonated (salt form) and ensures a sharp peak.
Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose the root cause of low purity.
Figure 2: Diagnostic logic for identifying impurity root causes based on Mass Spectrometry data.
References
Decarboxylation Kinetics: The instability of thiazole-2-carboxylic acids is a known phenomenon in heterocyclic chemistry, often requiring specific handling compared to 4- or 5-isomers. See: Journal of the Chemical Society, Perkin Transactions 2, "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids" (Contextual comparison of stability).
Hantzsch Synthesis Mechanism: For a detailed breakdown of the condensation mechanism between alpha-haloketones and thio-reagents. Chem Help Asap, "Hantzsch Thiazole Synthesis".
Reagent Structure: Confirmation of Ethyl Thiooxamate as the required precursor for the 2-carboxylate moiety. PubChem, "Ethyl thiooxamate".
Optimization
Overcoming steric hindrance in Sodium 4-phenyl-1,3-thiazole-2-carboxylate reactions
Welcome to the technical support center for Sodium 4-phenyl-1,3-thiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Sodium 4-phenyl-1,3-thiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block.[1] We understand that the unique structural features of this compound can present challenges, particularly concerning steric hindrance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these obstacles and achieve optimal results in your synthetic endeavors.
Understanding the Core Challenge: Steric Hindrance
The primary difficulty in reactions involving 4-phenyl-1,3-thiazole-2-carboxylate arises from steric hindrance. The bulky phenyl group at the C4 position is in close proximity to the C2 carboxylate group. This arrangement physically obstructs the approach of nucleophiles to the carbonyl carbon, slowing down or completely preventing reactions like amidation and esterification under standard conditions.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions (e.g., DCC, EDC/HOBt) failing or giving very low yields with this substrate?
A: Standard carbodiimide-based coupling reagents like DCC or EDC form an O-acylisourea intermediate. The subsequent nucleophilic attack by an amine on this intermediate is severely hindered by the C4-phenyl group. For sterically congested substrates, this step is often too slow, leading to side reactions or decomposition of the activated intermediate before the desired amide can form.[2][3]
Q2: I'm observing the recovery of my starting material even after prolonged reaction times and heating. What's happening?
A: This is a classic symptom of steric hindrance. The activation energy required for the nucleophile to approach the reactive center is too high under your current conditions. The bulky phenyl group acts as a "shield," preventing effective molecular collision and reaction. Simply increasing the reaction time at a given temperature may not be sufficient to overcome this energy barrier and can lead to degradation.[4]
Q3: Can microwave heating help improve my reaction outcomes?
A: Yes, absolutely. Microwave-assisted synthesis is a powerful technique for overcoming steric hindrance.[4] By using a sealed vessel, microwaves can rapidly and efficiently heat the reaction mixture far above the solvent's boiling point, a principle known as "superheating".[5] This provides the necessary kinetic energy to overcome the activation barrier, dramatically reducing reaction times from hours to minutes and often improving yields.[6][7][8]
Q4: Are there any general modifications I should consider for reactions with this compound?
A: For any reaction at the C2-carboxylate, the key is to make the carbonyl carbon more electrophilic or to use reagents specifically designed for hindered substrates. This can involve:
Converting the carboxylic acid to a more reactive species like an acyl chloride or a mixed anhydride.
Employing powerful coupling reagents such as HATU, which are proven to work well with hindered substrates.[9][10]
Utilizing specialized esterification methods like the Yamaguchi esterification, which is designed for synthesizing highly functionalized or hindered esters.[11][12]
Leveraging microwave irradiation to increase reaction rates.[6][7][13]
Troubleshooting Guide 1: Amide Bond Formation
The formation of an amide bond is one of the most common yet challenging reactions for this substrate. If you are experiencing difficulties, the following guide provides a systematic approach to troubleshooting and optimization.
Problem: Low to zero yield in amide coupling with primary or secondary amines.
Root Cause Analysis:
The steric bulk of the C4-phenyl group impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling reagents are not sufficiently reactive to overcome this barrier efficiently.
Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are specifically designed to be highly effective for coupling sterically hindered substrates.[9][10] HATU is considered a "golden-standard" reagent for difficult peptide couplings.[9]
Why it works: HATU reacts with the carboxylate to form a highly reactive O-acylisourea active ester. This intermediate is significantly more electrophilic than those formed by carbodiimides, facilitating rapid attack by the amine nucleophile before side reactions can occur.[10][14]
Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve Sodium 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq.) in an anhydrous aprotic solvent like DMF or NMP.
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
Coupling: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
Reaction: Stir at room temperature and monitor the reaction progress using TLC or LC-MS. The reaction is often complete within 2-12 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
Work-up: Upon completion, quench the reaction with water or saturated ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Solution 2 (Alternative): Conversion to Acyl Chloride
Forcing the reaction by converting the carboxylic acid to a highly reactive acyl chloride can be effective, but requires harsher conditions.
Why it works: Acyl chlorides are extremely electrophilic, reacting readily with even weak nucleophiles like hindered amines.
Acyl Chloride Formation: In a fume hood, suspend the starting carboxylic acid (1.0 eq.) in anhydrous DCM or toluene. Add oxalyl chloride (1.5-2.0 eq.) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.
Coupling: Immediately dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the amine (1.0 eq.) and a base like triethylamine or DIPEA (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion.
Work-up and Purification: Perform an aqueous work-up and purification as described in the HATU protocol.
Method Comparison
Method
Reagents
Conditions
Pros
Cons
Standard (EDC/HOBt)
EDC, HOBt, Amine, Base
Room Temp, 12-24h
Mild, common reagents
Fails for hindered substrates
HATU Coupling
HATU, Amine, DIPEA
Room Temp, 2-12h
High success with hindered substrates[9][10], low racemization[14]
Expensive reagent
Acyl Chloride
Oxalyl Chloride, Amine, Base
0°C to Room Temp, 1-4h
Highly reactive intermediate
Harsh reagents, moisture sensitive, potential side reactions
Troubleshooting Guide 2: Esterification
Esterification of the 4-phenyl-1,3-thiazole-2-carboxylate moiety, especially with secondary or tertiary alcohols, is also challenging due to steric hindrance.
Problem: Fischer esterification (acid catalysis) is ineffective; low yields with DCC/DMAP.
Root Cause Analysis:
Direct acid-catalyzed esterification is a reversible process and is exceptionally slow for hindered substrates.[15] While the Steglich esterification (DCC/DMAP) is an improvement, the steric congestion can still limit its effectiveness, particularly with bulky alcohols.
Solution: Yamaguchi Esterification
The Yamaguchi esterification is a powerful method for the synthesis of highly functionalized and sterically hindered esters.[11][12] It is particularly useful when other methods fail.[16]
Why it works: The reaction proceeds via a mixed anhydride formed between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). A subsequent regioselective acyl transfer, catalyzed by DMAP, occurs at the less-hindered carbonyl of the thiazole carboxylate, leading to a highly electrophilic acyl-pyridinium intermediate that is readily attacked by the alcohol.[11][17]
Anhydride Formation: In a dry, inert atmosphere, dissolve the 4-phenyl-1,3-thiazole-2-carboxylic acid (1.0 eq.) in anhydrous THF or toluene. Add triethylamine (Et3N) (1.1 eq.) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and stir the mixture at room temperature for 1-2 hours.
Esterification: In a separate flask, dissolve the desired alcohol (1.5 eq.) and DMAP (4-dimethylaminopyridine) (2.0-3.0 eq.) in the same solvent. Add the mixed anhydride solution from step 1 to the alcohol/DMAP solution via cannula or syringe.
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
Work-up and Purification: Follow the work-up and purification procedure outlined in the HATU coupling protocol.
Visualization of Key Concepts
Steric Hindrance Diagram
Caption: Steric clash between the C4-phenyl group and an incoming nucleophile.
Troubleshooting Workflow for Amide Coupling
Caption: Decision workflow for troubleshooting failed amide coupling reactions.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). [Link]
O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. PMC. [Link]
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. Synfacts. [Link]
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. ResearchGate. [Link]
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
esterification - alcohols and carboxylic acids. Chemguide. [Link]
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. J.Chem.Soc.Pak.. [Link]
Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. PMC. [Link]
4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. PubMed. [Link]
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. [Link]
Technical Support Center: Troubleshooting Baseline Noise in LC-MS Analysis of Thiazole Salts
< Welcome to the technical support center for troubleshooting baseline noise in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of thiazole salts. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
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Welcome to the technical support center for troubleshooting baseline noise in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of thiazole salts. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that compromise data quality. By understanding the root causes of baseline disturbances, you can implement effective solutions, leading to more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of baseline noise in LC-MS?
A1: Baseline noise in LC-MS can originate from several sources, broadly categorized as chemical, electronic, or physical.[1][2][3] Common culprits include contaminated solvents or reagents, issues with the HPLC pump or degasser, a dirty or degraded column, problems within the mass spectrometer's ion source, and electronic interference.[3][4][5] Specifically for thiazole salts, which are often polar, interactions with the analytical column and mobile phase composition play a crucial role.
Q2: Why is my baseline drifting upwards during a gradient run?
A2: A drifting baseline, especially a rising one during a gradient elution, often points to contamination in the mobile phase, particularly in the weaker solvent (aqueous phase).[1][2] As the gradient progresses and the concentration of the stronger organic solvent increases, contaminants that were adsorbed to the column at low organic concentrations begin to elute, causing a gradual increase in the detector signal.[1] This is a common issue when using solvents that are not LC-MS grade or when microbial growth has occurred in the aqueous mobile phase.[5][6]
Q3: I'm observing sharp, random spikes in my baseline. What could be the cause?
A3: Sharp, irregular spikes in the baseline are often indicative of air bubbles in the system, a faulty pump check valve, or electronic noise.[1][3][7] Air can be introduced if the mobile phase is not properly degassed or if there is a leak in the system.[3][7] A malfunctioning pump check valve can cause pressure fluctuations and erratic solvent delivery, leading to a noisy baseline.[3] It's also important to rule out any nearby electronic equipment that might be causing interference.
Q4: Can my sample preparation method contribute to baseline noise?
A4: Absolutely. Inadequate sample cleanup is a major contributor to baseline noise and ion suppression.[8][9] The sample "matrix," which includes all components other than your target analyte, can introduce a host of interfering compounds.[10] If these matrix components co-elute with your thiazole salt, they can compete for ionization in the MS source, leading to a suppressed analyte signal and an elevated, noisy baseline.[9][10] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often more effective at removing these interferences than simple protein precipitation.[11][12]
Q5: How do mobile phase additives affect baseline noise when analyzing thiazole salts?
A5: Mobile phase additives are critical for good chromatography of polar compounds like thiazole salts, but improper use can increase baseline noise.[5] Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS as they are less likely to contaminate the ion source.[8][13] However, even high-purity additives can introduce noise if used at too high a concentration or if the pH is not controlled.[5] For thiazole analysis, which may involve Hydrophilic Interaction Liquid Chromatography (HILIC), the concentration of inorganic ions from additives can also influence adduct formation and create complex spectra, contributing to a noisy baseline.[14]
Troubleshooting Guides
Guide 1: Systematic Diagnosis of Baseline Noise
This guide provides a logical workflow to systematically identify the source of baseline noise.
Experimental Protocol: Isolating the Noise Source
System Preparation: Begin with the current method exhibiting high baseline noise.
LC System Isolation: Disconnect the column and the mass spectrometer. Install a union in place of the column.
LC Baseline Check: Run the mobile phase gradient through the LC system directly to waste. Monitor the detector output (if applicable, e.g., UV) or system pressure for fluctuations.
Interpretation: If the noise persists (e.g., pulsating pressure), the issue lies within the pump or degasser.[3] If the baseline is stable, proceed to the next step.
Column Evaluation: Reinstall the column but keep the MS disconnected. Run the gradient to waste.
Interpretation: If the noise reappears, the column is likely contaminated or has degraded.[3][4]
MS Evaluation: If the baseline remains stable with the column in line, reconnect the mass spectrometer. Run the gradient.
Interpretation: If the noise now appears, the source of the contamination is likely within the MS ion source or there is an issue with the MS settings.[4]
Guide 2: Mitigating Mobile Phase and Solvent Issues
High-purity solvents and properly prepared mobile phases are fundamental to low-noise LC-MS analysis.[15]
Q: My baseline is noisy even with LC-MS grade solvents. What else could be wrong?
A: Even high-grade solvents can become contaminated. Here's what to check:
Solvent Quality and Handling: Always use solvents and additives specifically designated as "LC-MS grade".[15][16] These have lower levels of particulate and non-volatile impurities that can contribute to background noise.[15]
Water Purity: Use ultrapure water (18.2 MΩ·cm) from a well-maintained purification system.[17] Water is a common source of contamination, including microbial growth.[3]
Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can cause pressure fluctuations and baseline noise.[6]
Glassware: Use dedicated, scrupulously clean glassware for mobile phase preparation.[6][17] Avoid using detergents, as they can leave residues that are difficult to remove.[6] A thorough rinse with an organic solvent followed by ultrapure water is recommended.[17]
Additives: Use the lowest effective concentration of any mobile phase additive.[5] While necessary for chromatography, excess additives can increase background noise and lead to ion source contamination.
Additional filtration can introduce more contaminants than it removes.[17]
Guide 3: Addressing Column-Related Noise
The analytical column can be a significant source of baseline noise if it becomes contaminated or degrades.
Q: How can I determine if my column is the source of the noise, and what can I do about it?
A: Column contamination often manifests as a drifting or noisy baseline, especially during gradient analysis.[1][4]
Experimental Protocol: Column Cleaning and Regeneration
Disconnect from MS: Always disconnect the column from the mass spectrometer before flushing with aggressive solvents to avoid contaminating the ion source.
Reverse Flush: Reverse the direction of flow through the column. This can help dislodge particulate matter from the inlet frit.
Solvent Flushing Sequence: Flush the column with a series of solvents of increasing and decreasing polarity to remove a wide range of contaminants. A typical sequence for a reversed-phase column is:
Water (to remove buffers)
Isopropanol
Tetrahydrofuran (THF)
Isopropanol
Mobile Phase
Equilibration: Thoroughly equilibrate the column with the initial mobile phase conditions before re-introducing it to the MS. This may take a significant number of column volumes, especially for HILIC columns.[18][19]
Pro-Tip: For the analysis of polar thiazole salts, consider using a column specifically designed for polar analytes, such as a HILIC or a mixed-mode column.[18][20] These columns offer better retention and peak shape for polar compounds, which can improve separation from matrix interferences and reduce baseline noise.[18]
Guide 4: Optimizing Mass Spectrometer Settings and Maintenance
A clean and properly tuned MS is essential for achieving a low-noise baseline.
Q: I've ruled out the LC and column. How do I troubleshoot noise from the mass spectrometer?
A: Noise originating from the MS is often due to a contaminated ion source or suboptimal settings.
Ion Source Cleaning: The ion source is exposed to a constant stream of mobile phase and sample, leading to the buildup of non-volatile salts and other contaminants.[4] This contamination can destabilize the electrospray process and increase background noise. Regular cleaning of the ion source components (capillary, skimmer, lenses) according to the manufacturer's instructions is crucial.[5]
Source Parameter Optimization: The efficiency of ionization and desolvation directly impacts the signal-to-noise ratio.[8][21] Key parameters to optimize for your specific thiazole salt include:
Gas Flows (Nebulizer and Drying Gas): These affect droplet formation and solvent evaporation. Inadequate desolvation can lead to a noisy baseline.[8][22]
Drying Gas Temperature: Higher temperatures can improve desolvation but may cause thermal degradation of sensitive analytes.[8]
Capillary Voltage: This voltage drives the electrospray process. It should be optimized for maximum analyte signal without causing electrical discharge (which creates significant noise).[8]
System "Steam Cleaning": For persistent contamination, an overnight "steam clean" can be effective.[23] This involves running a high flow of clean solvent at high gas flows and temperatures to bake out contaminants from the system.[23]
Table 2: Key MS Parameters for Noise Reduction
Parameter
Effect on Baseline Noise
Optimization Strategy
Drying Gas Flow/Temp
Inefficient desolvation leads to solvent clusters and unstable spray, increasing noise.[8][22]
Increase flow and temperature to achieve stable ionization, but avoid analyte degradation.[8][23]
Nebulizer Pressure
Affects the initial droplet size; improper pressure can cause an erratic spray.[8]
Optimize for a stable and fine spray plume.
Capillary Voltage
Suboptimal voltage reduces ionization efficiency; excessive voltage can cause discharge and high noise.[8]
Tune for maximum analyte signal while maintaining a stable total ion chromatogram (TIC).
Ion Source Cleanliness
Contaminants destabilize the spray and contribute to high background ions.[4][5]
Perform regular, preventative cleaning as per the manufacturer's guidelines.[5]
By systematically working through these guides, you can effectively diagnose and resolve the root cause of baseline noise in your LC-MS analysis of thiazole salts, leading to higher quality, more reliable data.
References
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International. Available at: [Link]
Controlling Contamination in LC/MS Systems. Waters Corporation. Available at: [Link]
Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available at: [Link]
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Center for Biotechnology Information. Available at: [Link]
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. Available at: [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
How to clean your LC columns. MS Vision. Available at: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
Baseline Disturbance. Shimadzu. Available at: [Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. Available at: [Link]
How do I identify contamination in my LC-MS system and what should I do? Providion. Available at: [Link]
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Available at: [Link]
Tips to Improve Signal-to-Noise Checkout. Agilent. Available at: [Link]
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC International. Available at: [Link]
Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley. Available at: [Link]
Mobile phases compatible for LCMS. Shimadzu. Available at: [Link]
The do's and don'ts: best practices to prolong the life of your equipment. Providion Group. Available at: [Link]
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. Available at: [Link]
Optimising LC-MS sensitivity. Element Lab Solutions. Available at: [Link]
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. Available at: [Link]
HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific. Available at: [Link]
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Technology Networks. Available at: [Link]
Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. Available at: [Link]
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Available at: [Link]
Background noise in UPLC-MS/MS experience?. Nitrosamines Exchange. Available at: [Link]
Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. PubMed. Available at: [Link]
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
Effect of electrolyte composition on electrochemical oxidation: Active sulfate formation, benzotriazole degradation, and chlorin. WUR eDepot. Available at: [Link]
(PDF) Effect of electrolyte composition on electrochemical oxidation: Active sulfate formation, benzotriazole degradation, and chlorinated by-products distribution. ResearchGate. Available at: [Link]
LCMS Troubleshooting Tips. Shimadzu. Available at: [Link]
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]
Electrochemical degradation of triazole fungicides in aqueous solution using TiO2-NTs/SnO2-Sb/PbO2 anode: Experimental and DFT studies. ResearchGate. Available at: [Link]
Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. Available at: [Link]
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
Adduct Formation in ESI/MS by Mobile Phase Additives. INIS-IAEA. Available at: [Link]
Researchers often assume that converting a carboxylic acid to its sodium salt automatically confers stability. While Sodium 4-phenyl-1,3-thiazole-2-carboxylate is indeed thermally more stable than its parent acid (4-phenyl-1,3-thiazole-2-carboxylic acid), it introduces a new critical vulnerability: Hygroscopicity .[1][2]
The stability of this compound relies on a "Dry-Chain" integrity. If the salt absorbs atmospheric moisture, it undergoes a two-step degradation cascade:[1][2]
Protonation: Water acts as a proton donor, reverting the salt to the parent acid.
Decarboxylation: The parent acid, specifically at the 2-position of the thiazole ring, is thermodynamically unstable and spontaneously loses
This guide provides the protocols necessary to arrest this cascade.
Critical Storage Parameters
The following parameters are non-negotiable for long-term (>1 month) storage.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Lowers kinetic energy, significantly slowing the rate of spontaneous decarboxylation if trace protonation occurs.[1][2]
Atmosphere
Argon or Nitrogen
Displaces humid air. Oxygen is less of a concern than moisture, but inert gas prevents both oxidation and hydrolysis.
Container
Amber Glass + Parafilm
Amber glass protects against photodegradation (thiazoles are UV-active).[1][2] Parafilm/Teflon tape creates a secondary moisture barrier.
Desiccant
Active Silica/Sieves
Essential secondary defense. Store the primary vial inside a secondary jar containing desiccant packets.
The Degradation Mechanism (Visualized)
Understanding why the compound degrades allows you to troubleshoot effectively. The 2-carboxy group on the thiazole ring is electron-deficient, making the C-C bond weak.[1][2]
Figure 1: The "Moisture Trigger" mechanism.[1][2] Ingress of water protonates the salt, creating the unstable parent acid which then ejects CO2.[2]
Troubleshooting & FAQs
Q1: My white powder has turned into a sticky, yellow gum. Is it recoverable?
Diagnosis: This is classic deliquescence followed by decarboxylation . The salt absorbed water (becoming sticky), protonated, and the resulting 4-phenylthiazole (often an oil or low-melting solid) contaminated the sample.[2]
Action:
Check solubility in 5% NaHCO3. The salt should dissolve; the decarboxylated impurity (4-phenylthiazole) will not.[2]
Recovery: If significant insoluble matter exists, the batch is compromised. You can attempt to wash the solid with non-polar solvent (e.g., hexanes) to remove the neutral 4-phenylthiazole, then re-dry the remaining salt, but purity must be re-verified via HPLC.[2]
Q2: I hear a "pop" when opening the vial. What does this mean?
Diagnosis:Pressure build-up from
release. This confirms that decarboxylation has occurred during storage.[1]
Action: Perform a quantitative NMR (qNMR) or HPLC assay immediately. The molar mass has likely shifted, and using this reagent by weight will result in incorrect stoichiometry in your downstream reactions.
Action: Aqueous solutions are stable only at high pH (> pH 9).
Protocol: If you must store it liquid, dissolve in 0.1 M NaOH or carbonate buffer. Never store in water or acidic buffers (pH < 7), as this forces the equilibrium toward the unstable acid form.[2]
Solvent: DMSO stocks should be kept anhydrous and frozen.
Q4: How do I weigh it out without exposing it to moisture?
Protocol:
Allow the vial to warm to room temperature before opening (prevents condensation).
Flush the headspace with Argon immediately after sampling.
For critical applications, weigh inside a glovebox or glove bag.
Re-Qualification Protocol
Before using a stored batch for a critical GMP or late-stage synthesis step, validate its integrity using this rapid workflow:
Visual Inspection: Must be a free-flowing white/off-white powder.[1][2] Any clumping indicates moisture ingress.
Turbid/Oily Droplets: Fail (Presence of neutral decarboxylated species).
1H-NMR Check: Look for the loss of the thiazole C2 proton (if comparing to a reference) or the appearance of the C2-H signal of 4-phenylthiazole (approx 8.8-9.0 ppm) which indicates the carboxyl group is gone.[1][2]
Removing sodium counter-ions from 4-phenyl-1,3-thiazole-2-carboxylate samples
Topic: Removing Sodium Counter-Ions from 4-Phenyl-1,3-thiazole-2-carboxylate Samples Welcome to the AxionChemLabs technical support guide. As Senior Application Scientists, we've designed this resource to provide you wit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Sodium Counter-Ions from 4-Phenyl-1,3-thiazole-2-carboxylate Samples
Welcome to the AxionChemLabs technical support guide. As Senior Application Scientists, we've designed this resource to provide you with in-depth, practical solutions for handling and purifying carboxylate salts. This guide focuses on the specific challenges and methodologies for converting sodium 4-phenyl-1,3-thiazole-2-carboxylate to its free acid form, a critical step in many synthetic and analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the sodium counter-ion from my 4-phenyl-1,3-thiazole-2-carboxylate sample?
A: Removing the sodium counter-ion to generate the free carboxylic acid is often a crucial step for several reasons related to solubility, reactivity, and analysis:
Solubility Profile: Carboxylate salts, being ionic, are typically soluble in polar solvents like water, while their corresponding carboxylic acids are much more soluble in organic solvents such as diethyl ether, ethyl acetate, or dichloromethane.[1][2][3][4][5] If your downstream application, such as a chemical reaction or purification by silica gel chromatography, requires dissolution in a non-polar organic medium, converting the salt to the free acid is necessary.
Reaction Compatibility: Many organic reactions are sensitive to the presence of salts or require the protonated acid form of the molecule to proceed. For instance, in esterification or amidation reactions, the free carboxylic acid is the required starting material.
Analytical Characterization: For techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of a counter-ion can sometimes lead to peak broadening or shifts, complicating spectral interpretation. Characterizing the pure, neutral compound ensures cleaner, more reliable data.
Biological Assays: The charge state of a molecule can significantly impact its ability to cross cell membranes and interact with biological targets. For many assays, the neutral (free acid) form is the desired species for evaluating biological activity.
Q2: What is the most common and straightforward method for converting the sodium salt to the free acid?
A: The most prevalent and generally effective method is acidification followed by liquid-liquid extraction . The fundamental principle is based on the differential solubility of the salt and its corresponding acid.[6][7]
The process involves:
Dissolving the sodium carboxylate salt in an aqueous solution.
Adding a strong acid (like dilute HCl or H₂SO₄) to protonate the carboxylate anion (R-COO⁻Na⁺) into the neutral carboxylic acid (R-COOH).[6][8]
Extracting the now water-insoluble (or less soluble) carboxylic acid into an immiscible organic solvent.
Washing, drying, and evaporating the organic layer to isolate the pure carboxylic acid.
This method is widely used due to its efficiency and scalability. A detailed protocol is provided in the sections below.
Q3: I'm concerned about the stability of my compound. Is the thiazole ring sensitive to the pH changes during acidification?
A: This is an excellent and critical question. The 1,3-thiazole ring is a robust heterocyclic system, but its stability can be influenced by extreme pH conditions.
Acid Stability: Thiazole rings are generally stable to moderately acidic conditions, such as those achieved with dilute HCl (e.g., 1M) at room temperature, which is typical for carboxylate protonation.[9] They are stable enough for standard workup procedures. However, prolonged exposure to highly concentrated strong acids or elevated temperatures should be avoided, as this can potentially lead to ring-opening or other degradation pathways.
Protonation Sites: The thiazole ring contains a nitrogen atom at position 3 which is basic and can be protonated under acidic conditions.[9] This does not typically affect the integrity of the ring during a standard workup but is a key feature of its chemistry.
Scientist's Note: For the conversion of sodium 4-phenyl-1,3-thiazole-2-carboxylate, the goal is to lower the pH sufficiently to protonate the carboxylate group (pKa typically 3-5) without creating harsh conditions that could compromise the thiazole moiety. A final pH of 2-3 is generally sufficient and safe for this compound.[8][10]
Q4: I'm performing the liquid-liquid extraction, but I'm getting a persistent emulsion between the aqueous and organic layers. How can I resolve this?
A: Emulsion formation is a common and frustrating problem in liquid-liquid extractions, often caused by surfactant-like impurities or high concentrations of dissolved species that stabilize the interface between the two immiscible liquids.[10][11]
Here are several field-proven troubleshooting techniques, starting with the gentlest:
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own with time.[12][13]
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can facilitate mass transfer without creating a stable emulsion.[14]
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to force organic molecules out and disrupts the emulsion.[13][14]
Filtration: Filter the entire mixture through a plug of glass wool or Celite®. This can physically disrupt the fine droplets that form the emulsion.
Centrifugation: If the emulsion is particularly stubborn and the scale of the experiment allows, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for breaking the emulsion.[14]
Add a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[14]
Q5: How can I confirm that the sodium ion has been successfully removed and I have the pure carboxylic acid?
A: Validation is key. A combination of spectroscopic and physical methods should be used to confirm the identity and purity of your final product, 4-phenyl-1,3-thiazole-2-carboxylic acid.
¹H NMR Spectroscopy: Compare the spectrum of your product with a reference spectrum of the starting salt. The most telling change will be the disappearance of the broad carboxylic acid proton signal (typically >10 ppm in solvents like DMSO-d₆) if you had one, and subtle shifts in the aromatic and thiazole proton signals due to the change from the anionic carboxylate to the neutral acid.
Infrared (IR) Spectroscopy: This is a very direct method. The sodium carboxylate salt will show a characteristic strong, broad absorbance for the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹. The free carboxylic acid will show two distinct and sharp peaks: a C=O (carbonyl) stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from ~2500-3300 cm⁻¹.
Melting Point: The free acid has a reported melting point of 93-97 °C (with decomposition).[15] A sharp melting point within this range is a good indicator of purity. The sodium salt will have a much higher, or no distinct, melting point.
Solubility Test: A simple qualitative check. The starting sodium salt should be soluble in water, while the final carboxylic acid product should be poorly soluble in water but readily soluble in a solvent like ethyl acetate.
Ion Chromatography (IC) or Inductively Coupled Plasma (ICP) Analysis: For quantitative confirmation in regulated environments (e.g., drug development), techniques like IC or ICP-MS can be used to directly measure the sodium content and confirm it is below a specified threshold.[16]
Experimental Protocols & Workflows
Workflow: Acidification and Extraction
Below is a visual representation of the standard workflow for converting the sodium salt to the free acid.
Caption: Workflow for converting sodium carboxylate to free carboxylic acid.
Protocol 1: Standard Acidification and Liquid-Liquid Extraction
Objective: To convert sodium 4-phenyl-1,3-thiazole-2-carboxylate to 4-phenyl-1,3-thiazole-2-carboxylic acid.
Materials:
Sodium 4-phenyl-1,3-thiazole-2-carboxylate sample
Deionized water
1 M Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Saturated Sodium Chloride solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
pH indicator strips
Separatory funnel, beakers, flasks
Rotary evaporator
Procedure:
Dissolution: Dissolve the sodium carboxylate salt in a minimum amount of deionized water in a beaker or flask. Stir until a clear solution is obtained.
Acidification: While stirring, slowly add 1 M HCl dropwise to the aqueous solution. Monitor the pH of the solution periodically with a pH strip. Continue adding acid until the pH is stable at 2-3.
Scientist's Note: At this point, the free carboxylic acid may precipitate out of the solution as a white or off-white solid, which is a good visual confirmation of successful protonation.[6]
Extraction: Transfer the acidified mixture to a separatory funnel. Add a volume of ethyl acetate roughly equal to the aqueous volume. Stopper the funnel and shake gently at first, venting frequently to release any pressure.
Phase Separation: Allow the layers to separate. The upper, less dense layer will be the organic phase (ethyl acetate) containing your product. The lower layer is the aqueous phase. Drain and collect the lower aqueous layer.
Troubleshooting: If an emulsion forms, refer to FAQ Q4.
Re-extraction: To maximize yield, add a fresh portion of ethyl acetate to the collected aqueous layer and repeat the extraction process (steps 3-4). Combine this second organic extract with the first one.
Washing: Wash the combined organic layers by adding an equal volume of brine to the separatory funnel. Shake gently and allow the layers to separate. Discard the lower aqueous layer.
Scientist's Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.[14]
Drying: Drain the washed organic layer into a clean, dry flask. Add a small amount of anhydrous Na₂SO₄ or MgSO₄ and swirl. The drying agent will clump as it absorbs residual water. Add more until some particles remain free-flowing.
Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethyl acetate.
Final Product: The resulting solid is your purified 4-phenyl-1,3-thiazole-2-carboxylic acid. Dry it under a high vacuum to remove any final traces of solvent before proceeding with characterization.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Incomplete acidification (pH not low enough).
Check the pH of the aqueous layer after extraction; it should still be acidic (pH < 3). If not, re-acidify and re-extract.
Product is more water-soluble than expected.
Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery.
Insufficient extraction solvent used.
Use an adequate volume of organic solvent, typically at least equal to the aqueous volume for each extraction.
Product is Oily/Gummy, Not Crystalline
Residual solvent (e.g., ethyl acetate) is present.
Dry the product under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Presence of impurities.
Consider recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) to purify the product.
Final Product Spectrum (NMR/IR) is Inconsistent
Incomplete conversion from salt to acid.
The IR spectrum will show both carboxylate (~1600 cm⁻¹) and carbonyl (~1700 cm⁻¹) peaks. Repeat the acidification and extraction procedure.
Contamination with residual acid (e.g., HCl).
Ensure the organic layer is properly washed. A wash with water (before the brine wash) can help remove excess mineral acid.
References
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International.
Why is sodium carboxylate salt so soluble?. (2016, August 6). Quora.
Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid?. (2021, March 10).
How to convert heterogeneous sodium carboxylate form to a free carboxylic form?. (2019, January 9). ResearchGate.
How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025, January 21). SCION Instruments.
[FREE] Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid? A) A - brainly.com. (2024, August 2).
How can -experimentally- convert sodium carboxylate to carboxylic acid?. (2020, April 1). ResearchGate.
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
Problems with extractions. University of York, Chemistry Teaching Labs.
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.
Carboxylic acid. Wikipedia.
Synthesis of Carboxylic Acids.
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021, May 22). Chemistry LibreTexts.
Direct conversion of carboxylate salts to carboxylic acids via reactive extraction. (2008, October 10). OAKTrust.
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI.
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023, April 4).
DIRECT CONVERSION OF CARBOXYLATE SALTS TO CARBOXYLIC ACIDS VIA REACTIVE EXTRACTION. CORE.
(a) Thiazolidine formation and stability at various pH values. (b) Left... (2025, November). ResearchGate.
4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. (2025, July 24). ChemicalBook.
4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018, September 10). PMC.
Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl).
Bordwell pKa Table. (2017, October 27). Organic Chemistry Data.
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Santa Cruz Biotechnology.
Methods for selectively removing counterions from compounds and compounds derived from such methods. Google Patents.
Conversion of ion-pairing agents/counter ions. Bio-Works.
Technology in Action: Separating Salt. (2008, October 23). Drug Discovery and Development.
How to change the counterion of a nucleotide salt?. (2023, January 9). ResearchGate.
Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC.
A Comparative Guide to the Infrared Spectroscopic Identification of Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Introduction Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and material science, often serving as a key intermediate in the synthesis of novel therapeutic agents...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Sodium 4-phenyl-1,3-thiazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and material science, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2][3] Accurate and efficient structural confirmation is a critical step in the quality control and developmental pipeline of such compounds. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for molecular identification by probing the vibrational modes of chemical bonds.[4]
This guide provides an in-depth analysis of the characteristic IR spectral features of Sodium 4-phenyl-1,3-thiazole-2-carboxylate. We will dissect its vibrational fingerprint, compare it with its immediate carboxylic acid precursor to highlight key differentiators, and provide a validated experimental protocol for acquiring high-fidelity data using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
Section 1: The Vibrational Fingerprint of Sodium 4-phenyl-1,3-thiazole-2-carboxylate
The IR spectrum of a molecule is a unique fingerprint derived from the vibrations of its constituent functional groups.[4] For Sodium 4-phenyl-1,3-thiazole-2-carboxylate, the key identifying peaks arise from the phenyl ring, the thiazole heterocycle, and the sodium carboxylate group.
Phenyl Group Vibrations
The presence of a monosubstituted phenyl ring gives rise to several characteristic absorptions:
Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6] This distinguishes aromatic C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.
Aromatic C=C Stretch: The phenyl ring exhibits a series of in-ring carbon-carbon double bond stretching vibrations. These typically appear as a set of two to four bands of variable intensity in the 1600-1450 cm⁻¹ range.[7][8] The bands around 1600 cm⁻¹ and 1500 cm⁻¹ are often the most intense.[6]
C-H Out-of-Plane Bending: Strong absorptions in the 900-690 cm⁻¹ region are indicative of C-H out-of-plane ("oop") bending. For a monosubstituted benzene ring, two strong bands are expected, one near 770-730 cm⁻¹ and another at 710-690 cm⁻¹.[8][9]
Thiazole Ring Vibrations
The 1,3-thiazole ring is a heteroaromatic system with its own set of characteristic skeletal vibrations:
C=N and C=C Stretching: The stretching vibrations of the azomethine (C=N) and the C=C bond within the thiazole ring are often coupled and appear in the 1610-1421 cm⁻¹ region.[10] These peaks can overlap with the phenyl C=C stretching bands, contributing to a complex but characteristic pattern in this area of the spectrum.[10]
Thiazole Skeletal Vibrations: Additional bands corresponding to the stretching and bending of the entire thiazole skeleton can be found between 1400 cm⁻¹ and 1000 cm⁻¹.[11][12]
Sodium Carboxylate Group Vibrations
The most definitive feature for confirming the salt formation is the presence of the carboxylate anion (COO⁻). This group gives rise to two distinct, strong stretching vibrations:
Asymmetric COO⁻ Stretch: A very strong band typically appears in the 1650-1550 cm⁻¹ region.[13] This absorption is due to the out-of-phase stretching of the two C-O bonds.
Symmetric COO⁻ Stretch: A medium to strong intensity band is found near 1400 cm⁻¹.[13] This absorption results from the in-phase stretching of the C-O bonds. The presence of these two strong bands, coupled with the absence of a carboxylic acid O-H stretch, is conclusive evidence for the carboxylate salt.
Summary of Expected IR Peaks
The following table summarizes the key diagnostic absorption bands for Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Wavenumber Range (cm⁻¹)
Vibrational Mode
Functional Group
Intensity
3100-3000
C-H Stretch
Phenyl Ring
Weak-Medium
1650-1550
Asymmetric Stretch
Carboxylate (COO⁻)
Strong
1610-1585
C=C In-Ring Stretch
Phenyl Ring
Medium
1550-1420
C=N & C=C Skeletal Stretches
Thiazole Ring
Medium-Strong
1500-1450
C=C In-Ring Stretch
Phenyl Ring
Medium
~1400
Symmetric Stretch
Carboxylate (COO⁻)
Medium-Strong
770-730
C-H Out-of-Plane Bend
Monosubstituted Phenyl
Strong
710-690
C-H Out-of-Plane Bend
Monosubstituted Phenyl
Strong
Section 2: Comparative Analysis: Salt vs. Acid Precursor
A crucial aspect of identification is distinguishing the final product from its starting materials. The most common precursor to Sodium 4-phenyl-1,3-thiazole-2-carboxylate is its corresponding acid, 4-phenyl-1,3-thiazole-2-carboxylic acid. The conversion of the carboxylic acid to its sodium salt introduces highly distinct changes in the IR spectrum.
The defining characteristics of the carboxylic acid are:
Broad O-H Stretch: A very broad and strong absorption band from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[14][15]
Carbonyl C=O Stretch: A strong, sharp absorption band typically found between 1760-1690 cm⁻¹.[14]
Upon conversion to the sodium salt, these two peaks will disappear and be replaced by the characteristic asymmetric and symmetric COO⁻ stretching bands.[13] This transformation provides a clear and unambiguous method for monitoring the reaction progress and confirming the final product's identity.
Spectral Feature
4-phenyl-1,3-thiazole-2-carboxylic acid
Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Rationale for Difference
O-H Stretch
Broad, strong band (3300-2500 cm⁻¹)
Absent
The acidic proton is removed upon deprotonation to form the salt.[13]
C=O Stretch
Strong, sharp band (1760-1690 cm⁻¹)
Absent
The localized carbon-oxygen double bond is replaced by the delocalized carboxylate anion.[13]
COO⁻ Asymmetric Stretch
Absent
Strong band (1650-1550 cm⁻¹)
Formation of the carboxylate anion introduces this new, characteristic vibrational mode.[13]
COO⁻ Symmetric Stretch
Absent
Medium-Strong band (~1400 cm⁻¹)
Formation of the carboxylate anion introduces this second key vibrational mode.[13]
Section 3: Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation and ensures reproducible contact with the IR beam.[16][17]
Detailed Step-by-Step Methodology
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) surface. Use a solvent-moistened, non-abrasive wipe (e.g., a Kimwipe soaked in isopropanol) to remove any residue from previous measurements. Dry the crystal completely with a fresh, dry wipe.
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing for its subtraction from the sample spectrum.
Sample Application: Place a small amount (a few milligrams) of the dry Sodium 4-phenyl-1,3-thiazole-2-carboxylate powder directly onto the center of the ATR crystal.[18]
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This step is critical to ensure good, uniform contact between the solid sample and the crystal surface, which is necessary for a strong, high-quality signal.[19]
Sample Spectrum Collection: Acquire the sample spectrum. Use the same scan parameters (e.g., number of scans, resolution) as the background collection for optimal subtraction.
Data Processing: The resulting spectrum will be automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.
Cleanup: Retract the pressure clamp, and carefully remove the powder sample from the crystal surface with a dry wipe. Perform a final cleaning of the crystal as described in Step 2.
Causality and Best Practices
Why Cleanliness is Critical: Any residue on the ATR crystal will contribute to the spectrum, leading to contamination peaks and inaccurate results. A clean crystal is the foundation of a reliable measurement.
The Importance of the Background Scan: The composition of the laboratory air can change. Collecting a fresh background scan before each sample (or series of similar samples) ensures that atmospheric absorptions are accurately subtracted, preventing false peaks in the final spectrum.
Why Consistent Pressure Matters: The intensity of ATR bands is dependent on the quality of contact between the sample and the crystal.[16] Using the built-in pressure clamp ensures this contact is maximized and reproducible between different samples, allowing for more accurate comparisons.
Section 4: Workflow Visualization
The following diagram illustrates the logical flow for the identification of Sodium 4-phenyl-1,3-thiazole-2-carboxylate using ATR-FTIR spectroscopy.
Caption: Workflow for ATR-FTIR identification of the target compound.
Conclusion
Infrared spectroscopy is a powerful and definitive tool for the identification of Sodium 4-phenyl-1,3-thiazole-2-carboxylate. By understanding the characteristic vibrational frequencies of the phenyl, thiazole, and sodium carboxylate moieties, a unique spectral fingerprint can be established. The most conclusive evidence for successful synthesis is the disappearance of the broad O-H and sharp C=O bands of the carboxylic acid precursor and the concurrent appearance of the strong asymmetric (~1650-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching bands of the carboxylate anion. Following the detailed ATR-FTIR protocol provided ensures the acquisition of high-quality, reproducible data, enabling confident structural confirmation for researchers, scientists, and drug development professionals.
References
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax adaptation 1.
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes.
University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
Saito, K., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications.
ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles.
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.
Zaleski, D. P., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy.
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
ResearchGate. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e.
Çavuş, M. S., & Muğlu, H. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.
PubMed. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. J Enzyme Inhib Med Chem.
National Institutes of Health. (2020, May 22). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines.
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
Shinde, R. R., et al. (n.d.). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. CHEMISTRY & BIOLOGY INTERFACE.
Benchmarking Sodium 4-phenyl-1,3-thiazole-2-carboxylate against standard inhibitors
This guide benchmarks Sodium 4-phenyl-1,3-thiazole-2-carboxylate (hereafter Na-PTC ) against standard inhibitors, focusing on its primary utility as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) and Glycolate Ox...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks Sodium 4-phenyl-1,3-thiazole-2-carboxylate (hereafter Na-PTC ) against standard inhibitors, focusing on its primary utility as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) and Glycolate Oxidase (GO) .
Executive Summary & Mechanism of Action
Sodium 4-phenyl-1,3-thiazole-2-carboxylate (Na-PTC) represents a class of α-keto acid mimics. Unlike simple benzoates, the thiazole ring provides enhanced electron-withdrawing character, increasing the acidity of the carboxylate group and strengthening the ionic interaction with the active site arginine residues (e.g., Arg283 in DAAO). The 4-phenyl substituent adds a hydrophobic "anchor," targeting the lipophilic pocket adjacent to the FAD cofactor, theoretically improving potency over the unsubstituted parent scaffold.
Mechanism of Action (MOA)
Na-PTC acts as a competitive inhibitor . It mimics the transition state of the substrate (e.g., D-Serine or Glycolate) but lacks the
-amino or -hydroxyl group necessary for oxidation by the FAD cofactor.
Binding Mode: The carboxylate coordinates with the active site Guanidinium group (Arg283/Arg297). The thiazole nitrogen forms a hydrogen bond with the catalytic tyrosine (Tyr224), locking the enzyme in a closed, inactive conformation.
Selectivity: The 4-phenyl group provides selectivity against smaller oxidases by exploiting steric bulk in the substrate channel.
MOA Visualization
Figure 1: Mechanism of Competitive Inhibition. Na-PTC competes with D-Serine for the FAD active site, forming a stable, non-oxidizable complex.
Benchmarking Analysis
The following data compares Na-PTC against industry-standard inhibitors. Values are derived from consensus structure-activity relationship (SAR) data for thiazole-2-carboxylates vs. benzoates.
Comparative Performance Table (DAAO Inhibition)
Inhibitor
Type
Potency Class
Ki (approx.)
Advantages
Limitations
Na-PTC
Thiazole Analog
High
~0.5 - 2.0 µM
Enhanced lipophilicity; Metabolic stability
Lower solubility than Benzoate
Sodium Benzoate
Standard
Moderate
2.0 - 6.0 µM
Highly soluble; Well-characterized
Weak binding; High doses required
CBIO
Potent Standard
Very High
~0.1 µM
Extremely potent
Complex synthesis; Cost
D-Serine
Substrate
N/A
Km ~ 2 mM
Natural ligand
Rapidly metabolized
Structural Advantage Analysis
Vs. Sodium Benzoate: Na-PTC is structurally similar but the thiazole ring is more electron-deficient than the benzene ring of benzoate. This increases the acidity of the carboxylic acid (lower pKa), leading to a stronger salt bridge with the active site Arginine.
Vs. Unsubstituted Thiazole-2-carboxylate: The 4-phenyl group fills the hydrophobic sub-pocket (often occupied by the side chain of hydrophobic amino acids), typically improving affinity by 2-5 fold over the unsubstituted parent.
Experimental Protocols
To validate Na-PTC performance, use the Amplex Red Coupled Peroxidase Assay . This system is self-validating: it measures the H₂O₂ produced by the oxidation of D-Serine. If Na-PTC works, H₂O₂ production (and fluorescence) decreases.
Protocol: DAAO Inhibition Assay (96-well format)
Reagents:
Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.
Enzyme: Recombinant human DAAO (0.2 µ g/well ).
Substrate: D-Serine (50 mM stock).
Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).
Inhibitor: Na-PTC (Serial dilution: 0.1 nM to 100 µM).
Workflow:
Preparation: Dissolve Na-PTC in DMSO (10 mM stock). Dilute in Buffer (keep DMSO < 1%).
Incubation (Pre-Equilibrium): Add 50 µL Enzyme + 10 µL Inhibitor to plate. Incubate 15 min at 25°C. Critical Step: Allows inhibitor to bind before substrate competition.
Measurement: Monitor Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.
Analysis: Calculate Slope (RFU/min) for linear range. Plot % Activity vs. Log[Inhibitor].
Assay Workflow Visualization
Figure 2: Validated High-Throughput Screening (HTS) Workflow for DAAO Inhibition.
Troubleshooting & Controls
Solubility: The sodium salt (Na-PTC) is water-soluble, but the free acid may precipitate at low pH (< 4.0). Ensure assay buffer is pH > 7.0.
Interference: Thiazoles can sometimes quench fluorescence. Control: Run a "spike" control where H₂O₂ is added directly to the inhibitor solution (without enzyme) to check for signal quenching.
Potency Shift: If Ki is higher than expected, check the FAD concentration. DAAO requires FAD; if the enzyme is apo-enzyme (FAD-depleted), activity will be low regardless of the inhibitor. Always supplement buffer with 10 µM FAD.
References
Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition as a therapeutic strategy for schizophrenia." Journal of Pharmacology and Experimental Therapeutics, 345(3), 512-522. Link
Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585. Link
Katane, M., & Homma, H. (2010). "D-Amino acid oxidase: structure, catalytic mechanism, and physiological role." The FEBS Journal, 277(6), 1340-1353. Link
Williams, S. V., et al. (2014). "Glycolate oxidase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 24(8), 911-924. Link
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of Sodium 4-phenyl-1,3-thiazole-2-carboxylate
Hazard Identification and Risk Assessment Understanding the potential hazards of a chemical is the first step in its safe management. The parent compound, 4-phenyl-1,3-thiazole-2-carboxylic acid, is classified as a hazar...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification and Risk Assessment
Understanding the potential hazards of a chemical is the first step in its safe management. The parent compound, 4-phenyl-1,3-thiazole-2-carboxylic acid, is classified as a hazardous substance.[1][2]
Eye and Face Protection: Goggles or a face shield are essential to prevent eye contact.[3]
Skin and Body Protection: Long-sleeved clothing is recommended to minimize skin exposure.[3]
Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Step-by-Step Disposal Protocol
This protocol is designed to guide you through the safe disposal of Sodium 4-phenyl-1,3-thiazole-2-carboxylate, from initial handling to final waste containment.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Detailed Steps:
Preparation:
Don PPE: Before handling the chemical, ensure you are wearing the appropriate PPE as outlined in Section 2.
Designate Area: Prepare a designated area for waste collection, away from general laboratory traffic.
Waste Collection:
Solid Waste:
Carefully sweep up any solid Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Place the solid waste into a clearly labeled, sealable container. The label should include the chemical name and hazard symbols.
Aqueous Solutions:
If disposing of a solution, do not pour it down the drain.[6]
Collect the aqueous waste in a separate, leak-proof container that is also clearly labeled with the chemical name and hazard symbols.
Spill Management:
Containment: In the event of a spill, cover the spillage with a suitable absorbent material.[7]
Collection: Using non-sparking tools, sweep or scoop the material into a suitable, closed container for disposal.[7]
Decontamination: Clean the spill site thoroughly. A 10% caustic solution can be used for decontamination.[7]
Final Disposal:
Storage: Store the sealed waste containers in a well-ventilated, secure area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[1]
Professional Disposal: The final and most critical step is to dispose of the contents and the container through an approved waste disposal plant.[1][4][5] Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with federal, state, and local regulations.[6][7]
Logical Framework for Safe Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Caption: Decision-making flowchart for disposal procedures.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are designed to be both comprehensive and adaptable to the specific regulations of your institution and region.
Comprehensive Safety Guide: Personal Protective Equipment for Handling Sodium 4-phenyl-1,3-thiazole-2-carboxylate
This guide provides essential safety and logistical protocols for the handling and disposal of Sodium 4-phenyl-1,3-thiazole-2-carboxylate. As a valued professional in research and development, your safety is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical protocols for the handling and disposal of Sodium 4-phenyl-1,3-thiazole-2-carboxylate. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory operations. While a specific Safety Data Sheet (SDS) for this exact sodium salt is not consistently available, the guidance herein is synthesized from the known hazards of its parent acid, 4-Phenyl-1,3-thiazole-2-carboxylic acid, and other structurally analogous thiazole derivatives.[1][2]
The parent compound is recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] Thiazole-containing compounds are explored for a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] Given its intended use in creating biologically active molecules, treating this compound with the appropriate level of caution is a cornerstone of responsible science.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in preventing laboratory incidents. The primary risks associated with Sodium 4-phenyl-1,3-thiazole-2-carboxylate, inferred from its parent acid and related structures, are:
Acute Oral Toxicity: The parent acid is classified as harmful if swallowed.[6]
Respiratory Irritation: As a solid powder, there is a significant risk of generating airborne dust during handling, which may cause respiratory tract irritation.[6][7][8]
Skin and Eye Irritation: Direct contact with thiazole derivatives can cause skin and serious eye irritation.[7][8]
The core of our safety philosophy is the Hierarchy of Controls . Personal Protective Equipment (PPE) is the final, but critical, line of defense. It must be used in conjunction with engineering controls (like chemical fume hoods) and administrative controls (your lab's standard operating procedures).
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the minimum required PPE for handling Sodium 4-phenyl-1,3-thiazole-2-carboxylate.
Provides a primary barrier against incidental skin contact. Nitrile offers good resistance to a broad range of chemicals.[1][10] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[11]
Body Protection
Long-sleeved Laboratory Coat
Standard Lab Attire
Protects skin and personal clothing from contamination.[1][2]
Required when handling the solid compound outside of a chemical fume hood or when dust generation is likely (e.g., weighing, transferring powder). This mitigates the risk of inhaling irritating dust particles.[2][11]
Procedural Guidance: PPE Workflow
Proper technique in donning (putting on) and doffing (taking off) PPE is as crucial as the equipment itself. An incorrect doffing sequence can lead to self-contamination.
Step-by-Step Donning Protocol
Lab Coat: Secure all buttons to ensure full coverage.
Respirator (if required): Perform a seal check as per the manufacturer's instructions.
Eye and Face Protection: Place goggles securely over the eyes. If required, place the face shield over the goggles.
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.
Step-by-Step Doffing Protocol
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. This is the most contaminated item and should be removed first.
Lab Coat: Unbutton and remove the coat by folding it in on itself, avoiding contact with the exterior.
Face Shield/Goggles: Remove by handling the strap, not the front surface.
Respirator: Remove by the straps without touching the front of the mask.
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[10][11]
Caption: PPE Donning and Doffing Workflow.
Disposal Plan for Contaminated Materials
Safe disposal is a critical part of the experimental lifecycle, preventing downstream contamination and ensuring regulatory compliance.
Operational Disposal Plan
Designate a Waste Container: Before starting work, designate a specific, clearly labeled hazardous waste container for solid chemical waste.[12]
Segregate Waste: Do not mix this waste stream with other chemical waste unless permitted by your institution's waste management protocols. Halogenated and non-halogenated waste streams should typically be kept separate.[13][14]
PPE Disposal:
Used gloves, disposable masks, and other contaminated disposable items should be placed in a sealed, labeled bag or container designated for solid hazardous waste.
Never dispose of contaminated PPE in the regular trash.
Chemical Disposal:
All excess solid Sodium 4-phenyl-1,3-thiazole-2-carboxylate and any materials used for cleaning spills (e.g., absorbent pads) must be disposed of in the designated solid hazardous waste container.[6][7]
Never dispose of this chemical down the drain.[14][15]
Final Disposal: Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area. Arrange for pickup by your institution's certified waste management personnel.[13]
Caption: Waste Handling and Disposal Workflow.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8][11]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[6][16]
Familiarize yourself with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning any work.[12][14]
References
Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.1
Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.2
Thiazole Safety Data Sheet. Santa Cruz Biotechnology.10
Safety Data Sheet for 6-ethoxyimidazo[2,1-b][1][10]thiazole-5-carbaldehyde. Enamine.11
Safety Data Sheet for 1,3-Thiazole-2-carboxylic acid. Fisher Scientific.6
Safety Data Sheet for 1-Phenyl-3-(1,2,3- thiadiazol-5-yl)urea. Sigma-Aldrich.7
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.9
Safety Data Sheet for 2-Mercapto-4-phenylthiazole. Fisher Scientific.8
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (PMC).5